molecular formula C22H19NO4 B12397357 Nlrp3-IN-15

Nlrp3-IN-15

Katalognummer: B12397357
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: GCYKCXXLWUWUFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NLRP3-IN-15 is a novel, potent small-molecule compound designed to selectively target the NOD-like receptor protein 3 (NLRP3) inflammasome. This complex is a critical component of the innate immune system, and its aberrant activation is a documented driver of pathogenesis in a wide range of chronic inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, metabolic syndrome, and autoimmune conditions . The NLRP3 inflammasome activation is a two-step process involving priming (Signal 1) and activation (Signal 2) . Upon sensing cellular damage or stress, the active inflammasome complex cleaves pro-caspase-1 into its active form. Caspase-1 then processes the cytokines pro-IL-1β and pro-IL-18 into their mature, active forms and triggers a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D (GSDMD) . By inhibiting NLRP3, this compound effectively blocks the downstream production of IL-1β and IL-18, as well as the pyroptotic death of cells, thereby mitigating the inflammatory cascade . This compound provides researchers with a valuable chemical tool to investigate the pathophysiological roles of the NLRP3 inflammasome in vitro and in vivo. Its application can help elucidate novel therapeutic strategies for conditions driven by sterile inflammation. This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals. Researchers should consult the product's specific data sheet for detailed information on solubility, recommended storage conditions, and in vitro and in vivo dosing protocols.

Eigenschaften

Molekularformel

C22H19NO4

Molekulargewicht

361.4 g/mol

IUPAC-Name

6-(2-hydroxyethyl)-18-methyl-3-oxa-6-azapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),2(10),4(9),14,16,18,20-heptaene-11,12-dione

InChI

InChI=1S/C22H19NO4/c1-12-3-2-4-14-13(12)5-6-16-18(14)20(25)21(26)19-15-7-8-23(9-10-24)11-17(15)27-22(16)19/h2-6,24H,7-11H2,1H3

InChI-Schlüssel

GCYKCXXLWUWUFQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC5=C4CCN(C5)CCO

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery and Development of NLRP3-IN-15: A Potent and Selective Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its aberrant activation is implicated in a wide range of inflammatory diseases, making it a key therapeutic target. This technical guide details the discovery, development, and characterization of NLRP3-IN-15, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.

Discovery and Lead Optimization

This compound, also identified as compound 12a in its discovery campaign, was developed through a scaffold hybridization strategy, combining structural features of the natural product Tanshinone I with a piperidine moiety. This approach aimed to optimize potency and drug-like properties. The initial design and synthesis led to a series of compounds, with subsequent structure-activity relationship (SAR) studies guiding the optimization towards highly potent and selective NLRP3 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro and in vivo activity, as well as its pharmacokinetic profile.

Table 1: In Vitro Biological Activity of this compound

ParameterAssay SystemValue
IC50 (IL-1β release) LPS- and Nigericin-induced primary mouse peritoneal macrophages (PMs)0.114 μM[1]
Inhibition of Caspase-1 (p20) Secretion LPS- and Nigericin-induced primary mouse peritoneal macrophages (PMs)Inhibition observed at 2 μM[1]
Inhibition of IL-1β (p17) Secretion LPS- and Nigericin-induced primary mouse peritoneal macrophages (PMs)Inhibition observed at 2 μM[1]
ASC Oligomerization LPS- and Nigericin-induced primary mouse peritoneal macrophages (PMs)Inhibits ASC oligomerization[1]

Table 2: In Vitro Metabolic Stability of this compound

Microsome SourceHalf-life (T1/2)Intrinsic Clearance (Clint)
Human Liver Microsomes 693 min[1]2.0 μL/min/mg[1]
Mouse Liver Microsomes 693 min[1]2.0 μL/min/mg[1]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Sepsis

Animal ModelDosage and AdministrationKey Findings
LPS-induced septic mouse model 50 mg/kg; intraperitoneal (i.p.) injection[1]- Decreased serum levels of IL-1β- Relieved thickening of the alveolar wall in the lungs[1]

Table 4: Pharmacokinetic Profile of this compound in Mice

Administration RouteDose (mg/kg)T1/2 (h)Tmax (h)Bioavailability (F%)
Oral (p.o.) 201.659[1]0.5[1]9.6[1]
Intraperitoneal (i.p.) 201.807[1]0.167[1]21.2[1]

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the NLRP3 inflammasome complex, thereby preventing its assembly and activation. The canonical activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The activation signal, triggered by a variety of stimuli including ion fluxes (e.g., potassium efflux induced by nigericin) or crystalline substances, promotes the oligomerization of NLRP3. This recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. This compound intervenes in this cascade by inhibiting the oligomerization of ASC, a crucial step for inflammasome assembly.

NLRP3_Signaling_Pathway cluster_priming Priming Signal cluster_activation Activation Signal LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA transcription NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA transcription pro_IL1b pro-IL-1β pro_IL1b_mRNA->pro_IL1b translation NLRP3_inactive Inactive NLRP3 NLRP3_mRNA->NLRP3_inactive translation IL1b Mature IL-1β pro_IL1b->IL1b NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux K_efflux->NLRP3_active activation ASC ASC NLRP3_active->ASC ASC_oligomer ASC Oligomerization ASC->ASC_oligomer pro_caspase1 pro-Caspase-1 ASC_oligomer->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 cleavage caspase1->pro_IL1b cleavage NLRP3_IN_15 This compound NLRP3_IN_15->ASC_oligomer

Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes the induction of NLRP3 inflammasome activation in primary mouse peritoneal macrophages and the assessment of IL-1β secretion.

Materials:

  • Primary mouse peritoneal macrophages (PMs)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Nigericin

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • ELISA kit for mouse IL-1β

  • 96-well cell culture plates

Procedure:

  • Harvest primary peritoneal macrophages from mice and seed them in 96-well plates at a suitable density in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow the cells to adhere overnight.

  • Prime the macrophages by replacing the medium with fresh DMEM containing 1% FBS and LPS (typically 1 µg/mL) for 3-4 hours.

  • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the cell culture should be kept below 0.1%.

  • After the priming step, treat the cells with different concentrations of this compound for 30 minutes.

  • Induce NLRP3 activation by adding nigericin (typically 5 µM) to the wells and incubate for 1-2 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.

Western Blot for Caspase-1 and IL-1β Secretion

This protocol is used to detect the cleaved (active) forms of caspase-1 (p20) and IL-1β (p17) in the cell culture supernatant.

Materials:

  • Supernatants from the in vitro inflammasome activation assay

  • Protein precipitation reagents (e.g., trichloroacetic acid/acetone)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against mouse caspase-1 (p20) and IL-1β (p17)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Precipitate the proteins from the collected cell culture supernatants using a suitable method like TCA/acetone precipitation.

  • Resuspend the protein pellets in Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against caspase-1 (p20) and IL-1β (p17) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescence detection system.

ASC Oligomerization Assay

This assay is used to visualize the formation of ASC specks, a hallmark of inflammasome activation.

Materials:

  • Primary mouse peritoneal macrophages

  • Lysis buffer (e.g., containing Triton X-100)

  • Cross-linking agent (e.g., disuccinimidyl suberate - DSS)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibody against ASC

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Following inflammasome activation as described in section 4.1, lyse the cells with a suitable lysis buffer.

  • Centrifuge the lysates to pellet the insoluble ASC oligomers.

  • Resuspend the pellet in buffer and treat with a cross-linking agent like DSS to stabilize the oligomers.

  • Stop the cross-linking reaction and resuspend the pellet in Laemmli sample buffer.

  • Separate the cross-linked proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform western blotting as described in section 4.2 using a primary antibody against ASC to detect the monomeric and oligomeric forms of ASC.

ASC_Oligomerization_Workflow start Activated Macrophages lysis Cell Lysis start->lysis centrifugation1 Centrifugation (Pellet Insoluble Fraction) lysis->centrifugation1 pellet Insoluble Pellet (contains ASC oligomers) centrifugation1->pellet crosslinking Cross-linking (DSS) pellet->crosslinking centrifugation2 Centrifugation crosslinking->centrifugation2 sds_page SDS-PAGE centrifugation2->sds_page Resuspend pellet in sample buffer western_blot Western Blot (Anti-ASC Antibody) sds_page->western_blot detection Detection of ASC Monomers & Oligomers western_blot->detection

Caption: Experimental Workflow for ASC Oligomerization Assay.

In Vivo Mouse Model of Sepsis

This protocol outlines the procedure for inducing sepsis in mice using LPS and evaluating the anti-inflammatory effect of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)

  • Sterile saline

  • Blood collection supplies

  • ELISA kit for mouse IL-1β

  • Histology supplies (formalin, paraffin, H&E stain)

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Administer this compound (50 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection.

  • After a predetermined time (e.g., 1 hour), induce sepsis by i.p. injection of a sublethal dose of LPS (e.g., 10-20 mg/kg).

  • Monitor the mice for clinical signs of sepsis.

  • At a specific time point post-LPS injection (e.g., 4-6 hours), collect blood via cardiac puncture or another appropriate method.

  • Separate the serum and store it at -80°C until analysis.

  • Measure the serum levels of IL-1β using a commercial ELISA kit.

  • For histological analysis, euthanize the mice and collect lung tissues.

  • Fix the lung tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

  • Evaluate the lung sections for inflammatory cell infiltration and alveolar wall thickening.

Conclusion

This compound is a potent and selective inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its favorable metabolic stability and pharmacokinetic profile make it a promising candidate for further preclinical and clinical development for the treatment of NLRP3-driven inflammatory diseases. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of inflammation and innate immunity.

References

Nlrp3-IN-15 structure-activity relationship

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for "Nlrp3-IN-15," no publicly available data matching this specific compound could be located. As a result, the requested in-depth technical guide on its structure-activity relationship, including data tables, experimental protocols, and visualizations, cannot be generated at this time.

Extensive searches were conducted to find information regarding the chemical structure, synthesis, biological activity, and structure-activity relationship (SAR) studies of a compound designated "this compound." These searches yielded no specific results for a molecule with this name. The search results primarily focused on the broader topic of the NLRP3 inflammasome, its signaling pathway, and well-documented inhibitors such as MCC950, CY-09, and OLT1177.

It is possible that "this compound" is a very new, unpublished, or internal designation for a compound not yet disclosed in scientific literature or public databases. Alternatively, there may be a typographical error in the compound name provided.

Without any foundational information on the chemical identity and biological profile of "this compound," it is impossible to fulfill the core requirements of the request, which include:

  • Quantitative Data Presentation: No data exists to be summarized into tables.

  • Detailed Experimental Protocols: No cited experiments are available to be detailed.

  • Mandatory Visualizations: No specific signaling pathways, experimental workflows, or logical relationships for this compound can be diagrammed.

We recommend that researchers, scientists, and drug development professionals interested in this topic verify the compound's name and search for it in specialized chemical or patent databases that may contain more recent or proprietary information.

For informational purposes, a general overview of the NLRP3 inflammasome signaling pathway is provided below. This pathway is the general target for the class of inhibitors to which "this compound" would presumably belong.

General NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a critical component of the innate immune response and typically requires two signals. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β). The second activation signal can be triggered by a wide array of stimuli, including ATP, crystalline structures, and pore-forming toxins, which lead to events like potassium efflux. This results in the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and can also induce a form of inflammatory cell death known as pyroptosis.

NLRP3_Signaling_Pathway General NLRP3 Inflammasome Signaling Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR4 PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Gene Transcription NFkB->Transcription pro_IL1B_mRNA pro-IL-1β mRNA Transcription->pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA pro_IL1B pro-IL-1β pro_IL1B_mRNA->pro_IL1B NLRP3_protein NLRP3 (inactive) NLRP3_mRNA->NLRP3_protein pro_IL1B_cleavage pro-IL-1β Cleavage pro_IL1B->pro_IL1B_cleavage NLRP3_active NLRP3 Activation & Oligomerization Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1_active Caspase-1 (active) Inflammasome->Caspase1_active Caspase1_active->pro_IL1B_cleavage pro_GSDMD pro-Gasdermin D Caspase1_active->pro_GSDMD IL1B IL-1β (mature) pro_IL1B_cleavage->IL1B Inflammation Inflammation IL1B->Inflammation GSDMD Gasdermin D Pore Formation pro_GSDMD->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis Pyroptosis->Inflammation

Caption: A diagram of the canonical two-signal NLRP3 inflammasome activation pathway.

Nlrp3-IN-15: A Technical Guide to Target Specificity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a prime therapeutic target. This technical guide provides an in-depth overview of Nlrp3-IN-15, a potent and selective inhibitor of the NLRP3 inflammasome.

This compound has been identified as a valuable research tool for investigating the role of the NLRP3 inflammasome in various pathological conditions. This document summarizes its known target specificity, mechanism of action, and provides detailed, generalized experimental protocols relevant to its characterization.

Core Data Presentation

The following table summarizes the available quantitative data for this compound.

ParameterSpeciesAssay SystemValue
IC50 (IL-1β release)MurinePeritoneal Macrophages0.114 µM
Metabolic Stability (T1/2)HumanLiver Microsomes693 min
Metabolic Stability (T1/2)MurineLiver Microsomes-
Intrinsic Clearance (Clint)HumanLiver Microsomes2.0 µL/min/mg
In Vivo Efficacy MurineLPS-induced Sepsis ModelDecreased serum IL-1β, relieved lung inflammation

Signaling Pathway and Mechanism of Action

The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects cluster_inhibition Inhibition PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB TLR->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive transcription IL1b IL-1β (mature) pro_IL1b->IL1b NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Stimuli K+ efflux, ROS, etc. Stimuli->NLRP3_inactive activation ASC ASC NLRP3_active->ASC ASC_oligomer ASC Oligomerization (ASC Speck) ASC->ASC_oligomer Pro_Casp1 Pro-Caspase-1 ASC_oligomer->Pro_Casp1 recruitment Casp1 Caspase-1 (active) Pro_Casp1->Casp1 autocatalysis Casp1->pro_IL1b cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Inflammation Inflammation IL1b->Inflammation Nlrp3_IN_15 This compound Nlrp3_IN_15->ASC_oligomer inhibits

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

This compound is reported to inhibit the formation of the NLRP3 inflammasome complex by targeting ASC oligomerization. This prevents the recruitment and subsequent activation of pro-caspase-1, thereby blocking the downstream cleavage of pro-IL-1β and the induction of pyroptosis.

Experimental Protocols

Detailed methodologies for key experiments to characterize NLRP3 inhibitors like this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Inhibition of IL-1β Release (ELISA)

This assay quantifies the ability of an inhibitor to block the release of mature IL-1β from macrophages following NLRP3 inflammasome activation.

ELISA_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_detection Detection plate_cells Plate murine peritoneal macrophages prime Prime with LPS (e.g., 1 µg/mL, 4h) plate_cells->prime inhibit Add this compound (various concentrations) prime->inhibit activate Activate with Nigericin (e.g., 10 µM, 1h) inhibit->activate collect Collect supernatant activate->collect elisa Perform IL-1β ELISA collect->elisa analyze Analyze data and calculate IC50 elisa->analyze

Caption: Experimental Workflow for IL-1β ELISA.

Methodology:

  • Cell Plating: Seed murine peritoneal macrophages in a 96-well plate at an appropriate density and allow them to adhere.

  • Priming: Prime the cells with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 30 minutes).

  • Activation: Add an NLRP3 activator, such as nigericin, to induce inflammasome assembly and IL-1β release.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and determine the IC50 value using non-linear regression.

Inhibition of Caspase-1 Activation (Western Blot)

This assay assesses the effect of the inhibitor on the autocatalytic cleavage of pro-caspase-1 into its active p20 subunit.

Methodology:

  • Cell Treatment: Treat murine peritoneal macrophages as described in the IL-1β release assay.

  • Lysate and Supernatant Preparation: Collect both the cell culture supernatant and prepare cell lysates.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blot: Separate proteins from the supernatant and lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the caspase-1 p20 subunit and pro-caspase-1. Also, probe for a loading control (e.g., β-actin) in the lysates.

  • Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands using a suitable substrate.

  • Analysis: Compare the intensity of the caspase-1 p20 band in treated versus untreated samples.

ASC Oligomerization Assay

This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, and assesses the inhibitory effect of the compound.

ASC_Speck_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_imaging Imaging and Analysis transfect Transfect cells with ASC-GFP fusion protein plate Plate transfected cells transfect->plate prime_asc Prime with LPS plate->prime_asc inhibit_asc Add this compound prime_asc->inhibit_asc activate_asc Activate with Nigericin inhibit_asc->activate_asc fix_stain Fix cells and stain nuclei activate_asc->fix_stain image Acquire images using fluorescence microscopy fix_stain->image quantify Quantify the percentage of cells with ASC specks image->quantify

Caption: Workflow for ASC Oligomerization Assay.

Methodology:

  • Cell Line: Use a macrophage cell line stably expressing an ASC-fluorescent protein fusion (e.g., ASC-GFP).

  • Treatment: Treat the cells with LPS for priming, followed by the addition of this compound and then an NLRP3 activator.

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain the nuclei with a fluorescent dye (e.g., DAPI).

  • Microscopy: Visualize the cells using a fluorescence microscope.

  • Quantification: Count the number of cells with a distinct fluorescent ASC speck and express this as a percentage of the total number of cells.

In Vivo LPS-Induced Sepsis Model

This model is used to evaluate the anti-inflammatory efficacy of the compound in a living organism.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a specified dose (e.g., 50 mg/kg).

  • LPS Challenge: After a defined pre-treatment time, induce systemic inflammation by injecting LPS.

  • Sample Collection: At a specific time point post-LPS injection, collect blood samples for serum analysis and harvest tissues (e.g., lungs) for histological examination.

  • Analysis:

    • Measure serum IL-1β levels using ELISA.

    • Perform histological staining (e.g., H&E) on lung tissue sections to assess inflammation, such as alveolar wall thickening and immune cell infiltration.

Target Specificity Assessment

While this compound is reported as a selective inhibitor, a thorough characterization of its specificity is crucial. This involves testing its activity against other related inflammasomes and a broader panel of off-target proteins.

Recommended Assays:

  • NLRC4 and AIM2 Inflammasome Activation Assays: Perform IL-1β release assays in macrophages using specific activators for other inflammasomes, such as Salmonella typhimurium for NLRC4 and poly(dA:dT) for AIM2. This compound should show significantly less or no inhibition in these assays compared to its effect on NLRP3 activation.

  • Broad Kinase and Receptor Profiling: Screen this compound against a commercial panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-targets to identify any potential unintended interactions.

Conclusion

This compound is a potent inhibitor of the NLRP3 inflammasome with demonstrated in vitro and in vivo activity. Its mechanism of action involves the inhibition of ASC oligomerization, a key step in inflammasome assembly. The experimental protocols provided in this guide offer a framework for the further characterization and application of this compound in inflammatory disease research. A comprehensive assessment of its target specificity will further solidify its utility as a selective research tool.

Nlrp3-IN-15: A Technical Guide to a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nlrp3-IN-15, a potent and selective inhibitor of the NLRP3 inflammasome. This document details the inhibitor's mechanism of action, presents its quantitative biochemical and cellular activity, and provides detailed experimental protocols for its characterization. The information is intended to support researchers and drug development professionals in their efforts to understand and target the NLRP3 inflammasome pathway in various inflammatory diseases.

Core Concepts: The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] Its activation is a key driver of inflammation in a wide range of diseases, including autoinflammatory syndromes, type 2 diabetes, Alzheimer's disease, and atherosclerosis.[1][2] The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.

  • Activation (Signal 2): A diverse array of stimuli, including ATP, nigericin, crystalline substances, and mitochondrial dysfunction, can trigger the activation of the primed NLRP3 protein. This leads to the assembly of the inflammasome complex.

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC then recruits pro-caspase-1, leading to its proximity-induced auto-activation. Activated caspase-1 is a cysteine protease that cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][2] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

This compound: A Potent Inhibitor of NLRP3 Inflammasome Activation

This compound is a small molecule inhibitor that has demonstrated potent and selective inhibition of the NLRP3 inflammasome.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's inhibitory activity.

ParameterValueAssay System
IC50 for IL-1β release 0.114 µMLPS-primed mouse peritoneal macrophages stimulated with a NLRP3 activator.
Mechanism of Action: Inhibition of ASC Oligomerization

This compound exerts its inhibitory effect by targeting a critical step in the assembly of the NLRP3 inflammasome: the oligomerization of the adaptor protein ASC.[3] By preventing the formation of the ASC "speck," a large signaling platform essential for pro-caspase-1 recruitment and activation, this compound effectively blocks the downstream consequences of NLRP3 activation, including caspase-1 cleavage and the release of mature IL-1β.[3]

While the precise binding site of this compound on ASC or its interacting partners has not been definitively elucidated in publicly available literature, its ability to inhibit ASC oligomerization suggests a mechanism that may involve interference with the PYD-PYD domain interactions that drive ASC filament formation.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the canonical NLRP3 inflammasome activation pathway and the proposed point of intervention for this compound.

Figure 1: Canonical NLRP3 Inflammasome Activation Pathway and Inhibition by this compound. This diagram illustrates the two-signal activation model of the NLRP3 inflammasome, leading to inflammation and pyroptosis. This compound is shown to inhibit the crucial step of ASC oligomerization.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Inhibition of IL-1β Secretion (ELISA)

This protocol describes the measurement of IL-1β released from macrophages following NLRP3 inflammasome activation and treatment with this compound.

1. Cell Culture and Priming:

  • Culture mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in complete RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • For THP-1 cells, differentiate into a macrophage-like phenotype by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Seed the macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

2. Inhibitor Treatment and NLRP3 Activation:

  • Following priming, remove the LPS-containing medium and replace it with fresh medium.

  • Treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.

  • Activate the NLRP3 inflammasome by adding a known activator, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.

3. Sample Collection and ELISA:

  • After the activation period, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells.

  • Carefully collect the cell culture supernatants.

  • Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

4. Data Analysis:

  • Generate a standard curve using the recombinant IL-1β provided in the ELISA kit.

  • Calculate the concentration of IL-1β in each sample based on the standard curve.

  • Determine the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.

Western Blot Analysis of Caspase-1 and IL-1β Cleavage

This protocol details the detection of the active p20 subunit of caspase-1 and the mature p17 subunit of IL-1β in cell lysates and supernatants.

1. Cell Treatment and Lysis:

  • Follow the same cell culture, priming, inhibitor treatment, and activation steps as described in the ELISA protocol, but perform the experiment in a larger format (e.g., 6-well plate).

  • After activation, collect the cell culture supernatants and lyse the adherent cells in RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Concentration and Sample Preparation:

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • For the supernatants, concentrate the proteins by methanol/chloroform precipitation.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

3. SDS-PAGE and Western Blotting:

  • Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the cleaved forms of caspase-1 (p20) and IL-1β (p17), as well as antibodies for pro-caspase-1, pro-IL-1β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

ASC Oligomerization Assay (Immunofluorescence)

This protocol describes the visualization of ASC speck formation in macrophages as a direct measure of inflammasome assembly.

1. Cell Culture and Treatment:

  • Seed macrophages on glass coverslips in a 24-well plate.

  • Follow the same priming, inhibitor treatment, and activation steps as described previously.

2. Immunofluorescence Staining:

  • After activation, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 1% BSA in PBS for 30 minutes.

  • Incubate the cells with a primary antibody against ASC overnight at 4°C.

  • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

3. Microscopy and Image Analysis:

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope.

  • Quantify the percentage of cells containing an ASC speck (a single, bright, perinuclear focus of ASC) in multiple fields of view for each treatment condition.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for characterizing an NLRP3 inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Macrophage Culture (BMDM or THP-1) Priming Priming (LPS) Cell_Culture->Priming Inhibitor_Treatment This compound Treatment Priming->Inhibitor_Treatment Activation NLRP3 Activation (Nigericin/ATP) Inhibitor_Treatment->Activation ELISA IL-1β ELISA (Supernatant) Activation->ELISA Western_Blot Western Blot (Lysate & Supernatant) Caspase-1, IL-1β Activation->Western_Blot ASC_Speck ASC Oligomerization (Immunofluorescence) Activation->ASC_Speck IC50 IC50 Determination ELISA->IC50 Mechanism Mechanism of Action Confirmation Western_Blot->Mechanism ASC_Speck->Mechanism IC50->Mechanism

Figure 2: Experimental Workflow for this compound Characterization. This flowchart outlines the key steps involved in the in vitro evaluation of this compound's inhibitory activity on the NLRP3 inflammasome.

Conclusion

This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in health and disease. Its potent and selective inhibition of ASC oligomerization provides a specific mechanism to dissect the complexities of this inflammatory pathway. The data and protocols presented in this guide are intended to facilitate further research and development of NLRP3-targeted therapeutics.

References

Nlrp3-IN-15 and the Landscape of NLRP3 Inflammasome Inhibition in Innate Immunity Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of small molecule inhibitors targeting NLRP3 has become a major focus of therapeutic research. This technical guide provides an in-depth overview of the role of NLRP3 inhibitors in innate immunity research, with a specific focus on the available data for the potent and selective inhibitor, Nlrp3-IN-15. While detailed primary research on this compound is not publicly available, this guide leverages data from commercial suppliers and places it within the broader context of well-characterized NLRP3 inhibitors to provide a comprehensive resource for researchers. We will explore the mechanism of NLRP3 inflammasome activation, the points of intervention for inhibitors, key experimental protocols for their evaluation, and the current landscape of quantitative data.

The NLRP3 Inflammasome: A Key Mediator of Inflammation

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The NOD-like receptor pyrin domain-containing 3 (NLRP3) is a cytosolic PRR that, upon activation, assembles a multiprotein complex known as the NLRP3 inflammasome.[1] This complex typically consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1]

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[2]

  • Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances (e.g., monosodium urate), and microbial toxins, can trigger the activation and assembly of the inflammasome. This leads to the proximity-induced auto-cleavage and activation of caspase-1.[2]

Activated caspase-1 is a cysteine protease with two major downstream effects:

  • Cytokine Processing: It cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1]

  • Pyroptosis: It cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, inflammatory form of cell death known as pyroptosis.[1]

This compound: A Potent and Selective Inhibitor

This compound is described as a potent and selective inhibitor of the NLRP3 inflammasome.[3] While the primary scientific literature detailing its discovery and characterization is not publicly accessible, key quantitative data is available from commercial suppliers.

Quantitative Data

The primary reported quantitative metric for this compound is its half-maximal inhibitory concentration (IC50) for the release of interleukin-1β (IL-1β).

CompoundAssayIC50 (µM)Source
This compound IL-1β Release0.114[3]

This low micromolar IC50 value indicates that this compound is a highly potent inhibitor of NLRP3 inflammasome activity.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been detailed in peer-reviewed publications. However, based on the common mechanisms of other well-studied NLRP3 inhibitors, it likely interferes with one of the key steps in inflammasome assembly or activation.

Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway and potential points of inhibition.

NLRP3_Pathway Canonical NLRP3 Inflammasome Activation Pathway cluster_priming Priming Phase cluster_activation Activation Phase cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR PAMPs->TLR Signal 1: Priming NFkB NF-κB Activation TLR->NFkB NLRP3_proIL1B_exp ↑ NLRP3 & pro-IL-1β Expression NFkB->NLRP3_proIL1B_exp NLRP3_inactive Inactive NLRP3 NLRP3_proIL1B_exp->NLRP3_inactive Signal2 Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Signal2->K_efflux Signal 2: Activation NLRP3_active Active NLRP3 K_efflux->NLRP3_active NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B Pyroptosis Pyroptosis Caspase1->Pyroptosis pro_IL1B Pro-IL-1β pro_IL1B->IL1B GSDMD Gasdermin D GSDMD->Pyroptosis Inhibitor This compound (Potential Target) Inhibitor->Inflammasome

Caption: Canonical NLRP3 inflammasome activation pathway and potential inhibition point.

Many small molecule inhibitors of NLRP3, such as MCC950, have been shown to directly bind to the NACHT domain of NLRP3, preventing its ATPase activity and subsequent oligomerization, which is essential for inflammasome assembly. It is plausible that this compound acts through a similar mechanism.

Experimental Protocols for Evaluating NLRP3 Inhibitors

To assess the efficacy and mechanism of NLRP3 inhibitors like this compound, a series of in vitro and in vivo experiments are typically employed. The following are detailed methodologies for key experiments.

In Vitro IL-1β Release Assay in Macrophages

This is the foundational assay to determine the potency of an NLRP3 inhibitor.

Objective: To quantify the dose-dependent inhibition of IL-1β release from macrophages following NLRP3 inflammasome activation.

Cell Lines:

  • Bone marrow-derived macrophages (BMDMs) from mice.

  • Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes (differentiated into macrophages).

Methodology:

  • Cell Culture: Culture macrophages in appropriate media (e.g., DMEM for BMDMs, RPMI for THP-1) supplemented with fetal bovine serum and antibiotics.

  • Priming (Signal 1): Seed cells in a 96-well plate and prime with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours).

  • Inhibitor Treatment: Pre-incubate the primed cells with a serial dilution of this compound for a specified time (e.g., 30-60 minutes).

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM for 45 minutes) or Nigericin (e.g., 10 µM for 1-2 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Quantification: Measure the concentration of IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and calculate the IC50 value using non-linear regression.

IL1B_Release_Workflow IL-1β Release Assay Workflow start Start culture Culture Macrophages (e.g., BMDMs, THP-1) start->culture prime Prime with LPS (Signal 1) culture->prime inhibit Treat with this compound (Dose-response) prime->inhibit activate Activate with ATP/Nigericin (Signal 2) inhibit->activate collect Collect Supernatant activate->collect elisa Quantify IL-1β (ELISA) collect->elisa analyze Calculate IC50 elisa->analyze end End analyze->end

Caption: Workflow for in vitro IL-1β release assay.

ASC Speck Formation Assay

This assay visualizes the core event of inflammasome assembly.

Objective: To assess the inhibitor's ability to prevent the formation of the ASC speck, a hallmark of inflammasome assembly.

Methodology:

  • Cell Line: Use macrophages (e.g., immortalized macrophages from ASC-mCitrine mice) that express a fluorescently tagged ASC protein.

  • Experimental Steps: Follow the same priming, inhibitor treatment, and activation steps as the IL-1β release assay.

  • Imaging: After activation, fix the cells and visualize the formation of ASC specks using fluorescence microscopy.

  • Quantification: Quantify the percentage of cells with ASC specks in the presence and absence of the inhibitor.

In Vivo Models of NLRP3-driven Inflammation

To evaluate the therapeutic potential of an NLRP3 inhibitor, in vivo models are essential.

Objective: To determine the efficacy of this compound in reducing inflammation in a living organism.

Common Models:

  • LPS-induced Systemic Inflammation:

    • Administer the NLRP3 inhibitor (e.g., via intraperitoneal injection) to mice.

    • After a set time, challenge the mice with a systemic dose of LPS.

    • Collect blood samples at various time points and measure serum levels of IL-1β and other cytokines.

  • Peritonitis Model:

    • Prime mice with an intraperitoneal injection of LPS.

    • Administer the NLRP3 inhibitor.

    • Induce peritonitis by intraperitoneal injection of an NLRP3 activator like ATP or monosodium urate (MSU) crystals.

    • Collect peritoneal lavage fluid and measure cytokine levels and immune cell infiltration.

InVivo_Workflow In Vivo Model Workflow (Peritonitis) start Start prime Prime Mice with LPS (Intraperitoneal) start->prime inhibit Administer this compound prime->inhibit induce Induce Peritonitis (e.g., MSU injection) inhibit->induce collect Collect Peritoneal Lavage induce->collect analyze Analyze Cytokines & Immune Cell Infiltration collect->analyze end End analyze->end

Caption: Workflow for an in vivo peritonitis model.

Conclusion and Future Directions

This compound, with its potent inhibitory activity on IL-1β release, represents a valuable tool for researchers studying the role of the NLRP3 inflammasome in innate immunity and inflammatory diseases. While the public availability of detailed research on this specific compound is limited, the established methodologies and the understanding of the NLRP3 pathway provide a robust framework for its investigation.

For researchers and drug development professionals, the key steps forward with a compound like this compound would be to:

  • Elucidate the precise mechanism of action: Determine if it directly binds to NLRP3 and characterize its binding site.

  • Assess its selectivity: Confirm its specificity for the NLRP3 inflammasome over other inflammasomes (e.g., NLRC4, AIM2).

  • Evaluate its in vivo efficacy and safety: Conduct comprehensive studies in various animal models of NLRP3-driven diseases to establish its therapeutic potential and safety profile.

The continued development and characterization of potent and selective NLRP3 inhibitors like this compound are crucial for advancing our understanding of innate immunity and for the development of novel therapies for a wide range of debilitating inflammatory conditions.

References

The Efficacy and Application of NLRP3-IN-15 in the Study of Autoinflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The NLRP3 Inflammasome and its Role in Autoinflammatory Diseases

The innate immune system's NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical multiprotein complex that responds to a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Its activation triggers a cascade of inflammatory responses, primarily through the activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[2] This process can also lead to a form of programmed cell death known as pyroptosis.[3]

Dysregulation of the NLRP3 inflammasome is a key factor in the pathogenesis of numerous autoinflammatory diseases, such as cryopyrin-associated periodic syndromes (CAPS), gout, and has been implicated in more common inflammatory conditions like type 2 diabetes and neurodegenerative diseases.[4][5] Consequently, the NLRP3 inflammasome has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents.

This technical guide focuses on NLRP3-IN-15 , a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. We will provide an in-depth overview of its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its use in studying autoinflammatory disease models.

This compound: A Potent and Selective Inhibitor of the NLRP3 Inflammasome

This compound (also referred to as Compound 12a) is a selective inhibitor of the NLRP3 inflammasome.[6][7] Its mechanism of action involves the direct inhibition of the inflammasome complex formation, specifically by preventing the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the activation cascade.[5] This targeted inhibition prevents the subsequent activation of caspase-1 and the release of mature IL-1β and IL-18.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

Assay Cell Type Readout IC50 Reference

| IL-1β Release | Mouse Peritoneal Macrophages | ELISA | 0.114 μM |[5] |

Table 2: In Vivo Efficacy of this compound in a Sepsis Model

Animal Model Dosing Key Findings Reference

| LPS-induced septic mouse model | 50 mg/kg, intraperitoneal | Decreased serum IL-1β levels and reduced alveolar wall thickening in the lungs. |[5] |

Table 3: Pharmacokinetic Properties of this compound in Mice

Administration Route Dose (mg/kg) T1/2 (h) Tmax (h) Bioavailability (F%)
Oral (p.o.) 20 1.659 0.5 9.6

| Intraperitoneal (i.p.) | 20 | 1.807 | 0.167 | 21.2 |

Data for Tables 2 and 3 are derived from MedChemExpress product information, citing "Compound 12a".[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro Inhibition of IL-1β Release in Mouse Peritoneal Macrophages

This protocol details the steps to measure the inhibitory effect of this compound on IL-1β secretion from primary mouse macrophages.

Materials:

  • Primary mouse peritoneal macrophages

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Adenosine triphosphate (ATP)

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Mouse IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed peritoneal macrophages in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (1 µg/mL) for 4 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 1 hour. Include a vehicle control (DMSO).

  • Activation: Stimulate the cells with ATP (5 mM) for 30 minutes to activate the NLRP3 inflammasome.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatants.

  • ELISA: Measure the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor.

ASC Oligomerization Assay

This protocol describes how to assess the effect of this compound on ASC oligomerization, a key indicator of inflammasome assembly.[8][9]

Materials:

  • iBMDMs (immortalized Bone Marrow-Derived Macrophages)

  • LPS

  • Nigericin

  • This compound

  • Lysis buffer (20 mM HEPES-KOH, pH 7.5, 150 mM KCl, 1% NP-40, protease inhibitors)

  • Disuccinimidyl suberate (DSS) crosslinker

  • SDS-PAGE and Western blot reagents

  • Anti-ASC antibody

Procedure:

  • Cell Treatment: Seed iBMDMs and treat with LPS (1 µg/mL) for 4 hours, followed by this compound (2 µM) for 1 hour, and then stimulate with Nigericin (5 µM) for 45 minutes.

  • Cell Lysis: Lyse the cells with NP-40 lysis buffer.

  • Centrifugation: Centrifuge the lysates at 6,000 x g for 15 minutes to separate the soluble and insoluble fractions. The ASC specks will be in the insoluble pellet.

  • Cross-linking: Wash the pellet and resuspend in PBS. Add DSS to a final concentration of 2 mM and incubate for 30 minutes at room temperature to cross-link the ASC oligomers.

  • Western Blotting: Quench the reaction and pellet the cross-linked ASC. Resuspend the pellet in sample buffer, run on an SDS-PAGE gel, and perform a Western blot using an anti-ASC antibody to visualize the monomeric, dimeric, and oligomeric forms of ASC.

In Vivo LPS-Induced Septic Shock Model

This protocol outlines an in vivo model to evaluate the anti-inflammatory effects of this compound in a sepsis model.[3][10][11]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • LPS from E. coli O55:B5

  • This compound

  • Sterile saline

  • Materials for blood collection and tissue harvesting

Procedure:

  • Animal Groups: Divide mice into three groups: Control (saline), LPS, and LPS + this compound.

  • Treatment: Administer this compound (50 mg/kg) via intraperitoneal (i.p.) injection 1 hour before the LPS challenge.

  • Induction of Sepsis: Inject mice with a lethal dose of LPS (15 mg/kg, i.p.).

  • Monitoring: Monitor the mice for survival and clinical signs of sepsis over a 72-hour period.

  • Sample Collection: At a predetermined time point (e.g., 6 or 24 hours post-LPS), collect blood via cardiac puncture for serum cytokine analysis. Perfuse the lungs with saline and harvest for histological analysis.

  • Analysis: Measure serum IL-1β levels by ELISA. Process lung tissue for H&E staining to assess inflammation and alveolar wall thickening.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

NLRP3_Activation_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition by this compound PAMPs_DAMPs_1 PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs_1->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3_active NLRP3 Activation Transcription->NLRP3_active Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b Mature IL-1β Casp1->IL1b cleaves IL18 Mature IL-18 Casp1->IL18 cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis cleaves Inflammation Inflammation IL1b->Inflammation Pro_IL18 Pro-IL-18 IL18->Inflammation GSDMD Gasdermin-D Pyroptosis->Inflammation NLRP3_IN_15 This compound NLRP3_IN_15->Inflammasome Inhibits ASC Oligomerization

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

In_Vitro_Workflow start Seed Peritoneal Macrophages priming Prime with LPS (1 µg/mL) for 4 hours start->priming inhibitor Treat with this compound (various concentrations) for 1 hour priming->inhibitor activation Activate with ATP (5 mM) for 30 minutes inhibitor->activation collect Collect Supernatants activation->collect elisa Measure IL-1β by ELISA collect->elisa analysis Calculate IC50 elisa->analysis

Caption: Experimental workflow for in vitro evaluation of this compound.

ASC_Oligomerization_Workflow start Treat iBMDMs (LPS, this compound, Nigericin) lysis Lyse Cells start->lysis centrifuge1 Centrifuge to separate soluble and insoluble fractions lysis->centrifuge1 crosslink Cross-link insoluble fraction with DSS centrifuge1->crosslink western Analyze by SDS-PAGE and Western Blot for ASC crosslink->western end Visualize ASC Oligomers western->end

Caption: Workflow for assessing ASC oligomerization.

Conclusion

This compound is a valuable tool for researchers studying the role of the NLRP3 inflammasome in autoinflammatory diseases. Its potency and selectivity allow for targeted investigation of this critical inflammatory pathway. The experimental protocols and data presented in this guide provide a solid foundation for utilizing this compound in both in vitro and in vivo models to further elucidate the mechanisms of autoinflammatory diseases and to explore the therapeutic potential of NLRP3 inhibition. As research in this field continues, potent inhibitors like this compound will be instrumental in advancing our understanding and developing novel treatments for a range of debilitating inflammatory conditions.

References

An In-Depth Technical Guide to the Preclinical Evaluation of NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. This guide provides a comprehensive overview of the preclinical evaluation of NLRP3 inhibitors, addressing a specific request for information on "Nlrp3-IN-15."

A Note on the Investigated Compound, this compound: Initial investigations identified "this compound" as a potent and selective NLRP3 inflammasome inhibitor, with at least one commercial supplier listing its half-maximal inhibitory concentration (IC50) for IL-1β release at 0.114 μM. However, a thorough search of public scientific literature and patent databases did not yield any peer-reviewed preliminary studies, detailed experimental protocols, or comprehensive quantitative data specifically for this compound.

Therefore, to fulfill the core requirements of this technical guide, we will utilize data and protocols from studies on the well-characterized and widely published NLRP3 inhibitor, MCC950 , as a representative example. The methodologies and data presentation formats detailed herein are directly applicable to the preclinical assessment of novel NLRP3 inhibitors such as this compound.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process, often referred to as priming and activation. Understanding this pathway is crucial for designing and interpreting experiments aimed at its inhibition.

  • Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).

  • Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline substances, can trigger the second step. This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.

  • Effector Functions: Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted. Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway.

NLRP3_Pathway Canonical NLRP3 Inflammasome Activation Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_effector Effector Functions PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription Stimuli Activation Stimuli (e.g., ATP, Nigericin) Efflux K+ Efflux Stimuli->Efflux NLRP3_inactive NLRP3 (inactive) Efflux->NLRP3_inactive activates Inflammasome NLRP3 Inflammasome Assembly NLRP3_inactive->Inflammasome oligomerizes with ASC ASC ASC->Inflammasome recruited ProCasp1 pro-Caspase-1 ProCasp1->Inflammasome recruited Casp1 Caspase-1 (active) Inflammasome->Casp1 activates proIL1b pro-IL-1β Casp1->proIL1b cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b IL-1β (secreted) proIL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis In_Vitro_Workflow In Vitro Screening Workflow for NLRP3 Inhibitors start Start: Seed Macrophages priming Prime with LPS (Signal 1) start->priming inhibitor Add Test Inhibitor (e.g., this compound) priming->inhibitor activation Activate with Nigericin/ATP (Signal 2) inhibitor->activation supernatant Collect Supernatant activation->supernatant asc_speck ASC Speck Microscopy activation->asc_speck Parallel Experiment elisa IL-1β ELISA supernatant->elisa ldh LDH Assay (Pyroptosis) supernatant->ldh end End: Data Analysis (IC50) elisa->end ldh->end asc_speck->end

Nlrp3-IN-15: A Technical Guide to its Impact on Pyroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nlrp3-IN-15, a potent and selective inhibitor of the NLRP3 inflammasome, and its consequential impact on pyroptosis. This document details the mechanism of action, quantitative efficacy, and relevant experimental protocols for researchers in immunology, inflammation, and drug discovery.

Introduction to NLRP3 and Pyroptosis

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It functions as a cytosolic sensor that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[1][2]. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1[3][4].

Activated caspase-1 is a key mediator of inflammatory responses. It proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms[1][2]. Furthermore, activated caspase-1 cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD translocates to the plasma membrane, where it oligomerizes to form pores, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis[2][5]. This process is characterized by cell swelling, membrane rupture, and the release of cellular contents, further amplifying the inflammatory cascade[5][6]. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target[7].

This compound: Mechanism of Action

This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. Its primary mechanism of action is the inhibition of the formation of the NLRP3 inflammasome complex by preventing the oligomerization of the adaptor protein ASC[8][9]. By targeting this critical step in inflammasome assembly, this compound effectively blocks the downstream activation of caspase-1 and the subsequent maturation and release of IL-1β, thereby mitigating the pyroptotic cell death pathway.

Mechanism of Action of this compound cluster_upstream Upstream Signals cluster_nlrp3 NLRP3 Inflammasome cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves GSDMD GSDMD Caspase-1->GSDMD Cleaves IL-1β IL-1β Pro-IL-1β->IL-1β Mature GSDMD-N GSDMD-N GSDMD->GSDMD-N Pore Formation Pyroptosis Pyroptosis GSDMD-N->Pyroptosis This compound This compound This compound->ASC Inhibits Oligomerization

Caption: this compound inhibits ASC oligomerization, a key step in NLRP3 inflammasome assembly.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro and in vivo studies. The available data is summarized below for easy comparison.

ParameterValueCell Type/ModelAssayReference
IC₅₀ (IL-1β release) 0.114 µMMouse Peritoneal MacrophagesELISA[8][9]
In Vitro Inhibition Significant inhibition of IL-1β (p17) and Caspase-1 (p20) secretionMouse Peritoneal MacrophagesWestern Blot[8][9]
In Vivo Efficacy Decreased serum IL-1β and reduced alveolar wall thickeningLPS-induced septic mouse modelELISA, Histology[8][9]
Pharmacokinetic ParameterValue (20 mg/kg, p.o.)Value (20 mg/kg, i.p.)SpeciesReference
T₁/₂ (h) 1.6591.807Mouse[8][9]
Tₘₐₓ (h) 0.50.167Mouse[8][9]
F (%) 9.621.2Mouse[8][9]
Microsomal StabilityHumanMouseReference
T₁/₂ (min) 693-[8][9]
Clint (µL/min/mg) 2.0-[8][9]

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on pyroptosis are provided below.

In Vitro Inhibition of IL-1β Release in Mouse Peritoneal Macrophages

Objective: To determine the dose-dependent inhibition of NLRP3-mediated IL-1β secretion by this compound.

Materials:

  • Primary mouse peritoneal macrophages

  • DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound (dissolved in DMSO)

  • Mouse IL-1β ELISA kit

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed primary mouse peritoneal macrophages in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (1 µg/mL) for 3-4 hours in serum-free DMEM.

  • Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) for 1 hour. Include a vehicle control (DMSO).

  • NLRP3 Activation: Stimulate the cells with a known NLRP3 activator, such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatants.

  • ELISA: Quantify the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of IL-1β inhibition against the log concentration of this compound.

Assessment of Pyroptosis via LDH Release Assay

Objective: To measure the effect of this compound on pyroptotic cell death by quantifying the release of lactate dehydrogenase (LDH).

Materials:

  • Cells and reagents from the IL-1β release protocol

  • LDH cytotoxicity assay kit

Protocol:

  • Follow steps 1-4 from the "In Vitro Inhibition of IL-1β Release" protocol.

  • Supernatant Collection: After NLRP3 activation, centrifuge the plate and collect the supernatants.

  • LDH Measurement: Measure the LDH activity in the supernatants using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol[10][11][12].

  • Maximum LDH Release Control: To determine the maximum LDH release, lyse a set of control wells (untreated with inhibitor but primed and activated) with the lysis buffer provided in the kit.

  • Data Analysis: Calculate the percentage of cytotoxicity (pyroptosis) for each treatment condition relative to the maximum LDH release control.

Western Blot Analysis of Caspase-1 Cleavage

Objective: To visualize the inhibitory effect of this compound on the cleavage of pro-caspase-1 to its active p20 subunit.

Materials:

  • Cells and reagents from the IL-1β release protocol

  • RIPA lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-caspase-1 (for both pro- and cleaved forms), anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Follow steps 1-4 from the "In Vitro Inhibition of IL-1β Release" protocol in a larger format (e.g., 6-well plate).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against caspase-1 and β-actin, followed by the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Compare the intensity of the cleaved caspase-1 (p20) band between the different treatment groups.

Visualizations

NLRP3 Inflammasome Activation Pathway

Canonical NLRP3 Inflammasome Activation Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_assembly Inflammasome Assembly cluster_pyroptosis Pyroptosis and Cytokine Release PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB TLR4->NFkB Transcription Upregulated Transcription NFkB->Transcription pro_IL1b_mRNA pro-IL-1β mRNA Transcription->pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA DAMPs DAMPs (e.g., ATP) K_efflux K+ Efflux DAMPs->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active ASC_speck ASC Speck Formation NLRP3_active->ASC_speck pro_caspase1 Pro-Caspase-1 ASC_speck->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 pro_IL1b Pro-IL-1β caspase1->pro_IL1b Cleavage GSDMD Gasdermin D caspase1->GSDMD Cleavage IL1b Mature IL-1β pro_IL1b->IL1b Release Release IL1b->Release GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pyroptosis->Release

Caption: The two-signal model of canonical NLRP3 inflammasome activation leading to pyroptosis.
Experimental Workflow for Evaluating this compound

Experimental Workflow for this compound Evaluation cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Culture Mouse Peritoneal Macrophages seeding Seed cells in 96-well plates cell_culture->seeding priming Prime with LPS (Signal 1) seeding->priming inhibitor Add this compound (Dose-response) priming->inhibitor activation Activate with ATP/Nigericin (Signal 2) inhibitor->activation collect_supernatant Collect Supernatant activation->collect_supernatant western Cell Lysis and Western Blot (Caspase-1) activation->western elisa IL-1β ELISA collect_supernatant->elisa ldh LDH Assay collect_supernatant->ldh ic50 IC₅₀ Calculation elisa->ic50 cytotoxicity Cytotoxicity % ldh->cytotoxicity band_intensity Band Intensity Analysis western->band_intensity

Caption: A typical workflow for assessing the inhibitory effect of this compound on pyroptosis.

Conclusion

This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in various physiological and pathological processes. Its potent and selective inhibition of ASC oligomerization provides a specific means to dissect the molecular events leading to pyroptosis. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of inflammation and pyroptosis. Further investigation into the broader in vivo applications and potential therapeutic utility of this compound is warranted.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Nlrp3-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro assessment of Nlrp3-IN-15, a putative inhibitor of the NLRP3 inflammasome. The protocols outlined below detail the necessary steps for cell-based assays to determine the efficacy and potency of this compound in inhibiting NLRP3 inflammasome activation.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] It responds to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][3] Activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically induced by microbial components like lipopolysaccharide (LPS), which engage Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β gene expression.[1][4][5]

  • Activation (Signal 2): A second stimulus, such as extracellular ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex.[2][5] This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[1] This assembly leads to the auto-catalytic cleavage and activation of caspase-1.[1]

Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted.[1][6] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[1][6] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[7][8]

This compound Activity Data Summary

The following tables summarize representative quantitative data for NLRP3 inhibitors in common in vitro assays. These values can serve as a benchmark for evaluating the potency of this compound.

Table 1: Potency of Reference NLRP3 Inhibitors in IL-1β Release Assay

CompoundCell TypeIC50 (µM)Reference
MCC950BMDMs<0.1[8]
TranilastTHP-1 cells10-15[8]
CY-09BMDMs6[8]
C77Microglia~10[9]

BMDMs: Bone Marrow-Derived Macrophages

Table 2: Effect of Reference NLRP3 Inhibitors on Downstream Events

CompoundAssayCell TypeInhibitionReference
MCC950Caspase-1 ActivationTHP-1 cellsPotent Inhibition[7]
C75, C78, C97ASC Speck FormationMurine MacrophagesSignificant reduction at 10 µM[9]

Signaling Pathway and Experimental Workflow Diagrams

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects LPS LPS (PAMP) TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA upregulates NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates pro_IL1b pro-IL-1β pro_IL1b_mRNA->pro_IL1b translates to NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein translates to ATP ATP (DAMP) P2X7R P2X7R ATP->P2X7R binds K_efflux K+ Efflux P2X7R->K_efflux K_efflux->NLRP3_protein activates Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 activates Caspase1->pro_IL1b cleaves pro_GSDMD pro-Gasdermin D Caspase1->pro_GSDMD cleaves IL1b Secreted IL-1β pro_IL1b->IL1b GSDMD GSDMD-N Pore pro_GSDMD->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis Nlrp3_IN_15 This compound Nlrp3_IN_15->Inflammasome inhibits

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_assays 6. Downstream Readouts start 1. Cell Culture (e.g., THP-1 monocytes) priming 2. Priming (e.g., LPS for 3-4 hours) start->priming inhibition 3. Inhibition (Pre-incubate with this compound) priming->inhibition activation 4. Activation (e.g., ATP or Nigericin for 1-2 hours) inhibition->activation collection 5. Sample Collection (Supernatant and Cell Lysate) activation->collection elisa IL-1β ELISA collection->elisa caspase_assay Caspase-1 Activity Assay collection->caspase_assay ldh_assay LDH Assay (Pyroptosis) collection->ldh_assay analysis 7. Data Analysis (IC50 determination) elisa->analysis caspase_assay->analysis ldh_assay->analysis

Caption: Workflow for in vitro testing of NLRP3 inflammasome inhibitors.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound on the NLRP3 inflammasome. The human monocytic cell line THP-1 is used as an example, as it is a well-established model for these studies.[10]

Protocol 1: Inhibition of IL-1β Secretion in THP-1 Cells

This protocol measures the ability of this compound to inhibit the secretion of IL-1β, a key downstream cytokine of NLRP3 inflammasome activation.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound (dissolved in DMSO)

  • Opti-MEM I Reduced Serum Medium

  • Human IL-1β ELISA kit[11][12][13]

  • 96-well cell culture plates

Procedure:

  • Cell Differentiation:

    • Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a 96-well plate.

    • Add PMA to a final concentration of 50-100 ng/mL to differentiate the monocytes into macrophage-like cells.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. After incubation, gently wash the cells with warm PBS to remove non-adherent cells and replace the medium with fresh RPMI-1640 without PMA. Rest the cells for 24 hours before the experiment.

  • Priming (Signal 1):

    • Replace the culture medium with fresh, serum-free medium (e.g., Opti-MEM).

    • Prime the differentiated THP-1 cells with 1 µg/mL of LPS for 3-4 hours at 37°C.[1]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in the appropriate medium.

    • After the priming step, gently remove the LPS-containing medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

    • Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.

  • Activation (Signal 2):

    • Add the NLRP3 activator, for example, 5 mM ATP for 1 hour or 10 µM Nigericin for 2 hours.[1][14]

  • Sample Collection:

    • After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.

    • Carefully collect the cell culture supernatant for IL-1β measurement.

  • IL-1β Measurement:

    • Quantify the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.[11][12][13][15]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.

Protocol 2: Caspase-1 Activity Assay

This assay determines the effect of this compound on the enzymatic activity of caspase-1, the central effector of the inflammasome.

Materials:

  • Differentiated and treated THP-1 cells (from Protocol 1)

  • Caspase-1 activity assay kit (fluorometric or colorimetric)[16]

  • Lysis buffer (often included in the kit)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Cell Preparation:

    • Follow steps 1-4 from Protocol 1 to prime, treat with this compound, and activate the THP-1 cells.

  • Cell Lysis:

    • After activation, collect both the supernatant and the adherent cells. To collect adherent cells, gently wash with PBS and then add lysis buffer.

    • Incubate on ice for 10-15 minutes as per the kit's instructions.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant (cytosolic extract).

  • Caspase-1 Activity Measurement:

    • Perform the assay according to the manufacturer's protocol. This typically involves:

      • Adding the cell lysate to a 96-well plate.

      • Adding the caspase-1 substrate (e.g., YVAD-AFC for fluorometric or YVAD-pNA for colorimetric).[16]

      • Incubating at 37°C for 1-2 hours.

    • To ensure specificity, run parallel reactions with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).[17]

  • Data Acquisition and Analysis:

    • Measure the fluorescence (Ex/Em = 400/505 nm for AFC) or absorbance (405 nm for pNA).[16]

    • Normalize the caspase-1 activity to the total protein concentration of the lysate.

    • Calculate the fold change in caspase-1 activity relative to the untreated control and determine the inhibitory effect of this compound.

Protocol 3: Pyroptosis Assessment (LDH Release Assay)

This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture supernatant, which is an indicator of pyroptotic cell death.

Materials:

  • Differentiated and treated THP-1 cells (from Protocol 1)

  • LDH cytotoxicity assay kit

  • Spectrophotometer

Procedure:

  • Cell Preparation:

    • Follow steps 1-4 from Protocol 1 in a 96-well plate. It is crucial to include control wells for:

      • Untreated cells (background LDH release).

      • Vehicle-treated, activated cells (maximum LDH release).

      • Lysis control (100% LDH release, by adding a lysis solution provided in the kit).

  • Sample Collection:

    • After the activation step, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant to a new 96-well plate.

  • LDH Measurement:

    • Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture containing the LDH substrate and a catalyst.

    • Incubate at room temperature for the recommended time (usually up to 30 minutes), protected from light.

    • Add the stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the specified wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity (LDH release) for each condition using the formula:

      • % Cytotoxicity = [(Sample Abs - Background Abs) / (Lysis Control Abs - Background Abs)] * 100

    • Determine the dose-dependent inhibition of LDH release by this compound.

References

Application Notes for Nlrp3-IN-15 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nlrp3-IN-15 is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, atherosclerosis, and neurodegenerative disorders. This compound offers a valuable tool for researchers to investigate the in vivo roles of the NLRP3 inflammasome and to evaluate the therapeutic potential of its inhibition.

Mechanism of Action

This compound functions by selectively inhibiting the assembly of the NLRP3 inflammasome. It has been shown to inhibit the oligomerization of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), a critical step in the formation of a functional inflammasome complex.[2] This blockade prevents the subsequent activation of caspase-1 and the release of mature IL-1β and IL-18. In vitro studies have demonstrated that this compound inhibits IL-1β release with an IC50 of 0.114 μM.[2][3][4][5]

In Vivo Applications

This compound has been utilized in preclinical animal models to study the effects of NLRP3 inflammasome inhibition in acute inflammatory conditions. A key application has been in models of sepsis, where systemic inflammation plays a central role.

Data Presentation

The following tables summarize the available quantitative data for this compound administration in animal models.

Table 1: In Vivo Efficacy of this compound

Animal ModelAdministration RouteDosageOutcome
LPS-induced septic mouse modelIntraperitoneal (i.p.)50 mg/kgDecreased serum IL-1β levels and reduced alveolar wall thickening in the lungs.[2]

Table 2: Pharmacokinetic Profile of this compound in Mice

Administration RouteDosage (mg/kg)T½ (h)Tmax (h)Bioavailability (F%)
Oral (p.o.)201.6590.59.6
Intraperitoneal (i.p.)201.8070.16721.2

Data sourced from MedChemExpress product information.[2]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

This protocol describes the preparation and administration of this compound for intraperitoneal injection in a mouse model of LPS-induced sepsis.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for injection

Procedure:

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.

    • For example, to prepare 1 ml of vehicle, mix 50 µl of DMSO, 300 µl of PEG300, 50 µl of Tween 80, and 600 µl of saline/PBS.

    • Vortex thoroughly to ensure a homogenous solution.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired dosage (e.g., 50 mg/kg) and the number and weight of the animals.

    • For a 20g mouse at a 50 mg/kg dose, you would need 1 mg of this compound per mouse.

    • Dissolve the weighed this compound powder in a small amount of DMSO first.

    • Gradually add the remaining vehicle components while vortexing to create a clear solution. The final concentration of the working solution will depend on the injection volume. For a typical injection volume of 100 µl for a 20g mouse, the working solution concentration would be 10 mg/ml.

  • Administration:

    • Administer the formulated this compound to the mice via intraperitoneal (i.p.) injection.

    • The timing of administration will depend on the experimental design. For prophylactic treatment in an LPS-induced sepsis model, this compound is typically administered prior to the LPS challenge.

Protocol 2: LPS-Induced Sepsis Model in Mice

This protocol outlines the induction of systemic inflammation using lipopolysaccharide (LPS) in mice to evaluate the efficacy of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • This compound formulation (from Protocol 1)

  • Vehicle control (from Protocol 1)

  • Equipment for blood collection (e.g., cardiac puncture, tail vein)

  • ELISA kits for IL-1β measurement

  • Histology equipment and reagents

Procedure:

  • Animal Acclimation:

    • Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Treatment:

    • Divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

    • Administer this compound (50 mg/kg, i.p.) or the vehicle control to the respective groups. This is often done 30-60 minutes before the LPS challenge.

  • Induction of Sepsis:

    • Inject LPS (e.g., 10-20 mg/kg, i.p.) to induce a systemic inflammatory response. The dose of LPS may need to be optimized depending on the specific strain and desired severity of the model.

  • Monitoring and Sample Collection:

    • Monitor the animals for signs of sepsis (e.g., lethargy, piloerection, hypothermia).

    • At a predetermined time point (e.g., 4-6 hours after LPS injection), collect blood samples for cytokine analysis.

    • Euthanize the animals and collect tissues (e.g., lungs) for histological examination.

  • Analysis:

    • Measure serum IL-1β levels using an ELISA kit according to the manufacturer's instructions.

    • Process the lung tissue for histology and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage, such as alveolar wall thickening.

Visualizations

NLRP3_Signaling_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB pro_IL1b pro-IL-1β pro-IL-18 NLRP3 NFkB->pro_IL1b NLRP3 NLRP3 Stimuli K+ efflux Lysosomal rupture Mitochondrial ROS Stimuli->NLRP3 Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b_IL18 Mature IL-1β / IL-18 Casp1->IL1b_IL18 Pyroptosis Pyroptosis Casp1->Pyroptosis Inflammation Inflammation IL1b_IL18->Inflammation Pyroptosis->Inflammation Nlrp3_IN_15 This compound Nlrp3_IN_15->Inflammasome Inhibits Assembly

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for In Vivo Evaluation of this compound cluster_preparation Preparation cluster_animal_model Animal Model cluster_analysis Analysis Formulation Formulate this compound and Vehicle Control Administration Administer Compound (e.g., 50 mg/kg i.p.) Formulation->Administration Grouping Group Animals (e.g., Vehicle, this compound) Grouping->Administration Induction Induce Inflammation (e.g., LPS injection) Administration->Induction Sample_Collection Sample Collection (Blood, Tissues) Induction->Sample_Collection Cytokine_Analysis Cytokine Measurement (e.g., IL-1β ELISA) Sample_Collection->Cytokine_Analysis Histology Histological Examination (e.g., H&E Staining) Sample_Collection->Histology Data_Analysis Data Analysis and Interpretation Cytokine_Analysis->Data_Analysis Histology->Data_Analysis

Caption: Workflow for evaluating the in vivo efficacy of this compound.

References

Application Notes and Protocols for NLRP3-IN-15 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NLRP3-IN-15 is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This compound exerts its inhibitory effect by preventing the oligomerization of the adaptor protein ASC, a critical step in the assembly and activation of the inflammasome complex. These application notes provide a detailed protocol for the preparation and use of this compound in cell culture experiments designed to study NLRP3-mediated inflammation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on available data.

ParameterValueReference
Molecular Weight 361.39 g/mol [1]
IC₅₀ (IL-1β release) 0.114 µM[1]
Mechanism of Action Inhibits ASC oligomerization[1]
Recommended In Vitro Concentration 2 µM[1]
Storage Temperature -20°C[2]

Signaling Pathway Diagram

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.

NLRP3_Pathway cluster_0 Cell Membrane cluster_1 Cytosol PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB TLR4->NFkB P2X7 P2X7 NLRP3_inactive Inactive NLRP3 P2X7->NLRP3_inactive K+ efflux ATP ATP ATP->P2X7 Signal 2 (Activation) pro_IL1B pro-IL-1β NFkB->pro_IL1B Transcription NFkB->NLRP3_inactive Transcription IL1B Mature IL-1β pro_IL1B->IL1B pro_Casp1 pro-Caspase-1 Casp1 Active Caspase-1 pro_Casp1->Casp1 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC ASC_oligomer ASC Oligomerization (Speck Formation) ASC->ASC_oligomer ASC_oligomer->pro_Casp1 Casp1->pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis NLRP3_IN_15 This compound NLRP3_IN_15->ASC_oligomer

Caption: NLRP3 Inflammasome Pathway and Inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, weigh out 3.614 mg of this compound and dissolve it in 1 mL of DMSO. Adjust the amounts as needed for your experimental scale.

  • Dissolution. In a sterile microcentrifuge tube, add the calculated volume of DMSO to the pre-weighed this compound powder.

  • Vortex. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.

Note on DMSO: DMSO can have direct effects on the NLRP3 inflammasome. It is crucial to use a low final concentration of DMSO in your cell culture medium (typically ≤ 0.1%) and to include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in all experiments.

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes a general workflow for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in macrophages (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells).

Materials:

  • Macrophage cell line (e.g., THP-1) or primary macrophages (e.g., BMDMs)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)

  • Lipopolysaccharide (LPS)

  • NLRP3 activator (e.g., Nigericin or ATP)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Experimental Workflow Diagram:

Experimental_Workflow A Seed Macrophages B Differentiate THP-1 cells with PMA (Optional, 24-48h) A->B C Prime cells with LPS (e.g., 1 µg/mL, 3-4h) A->C For primary cells B->C D Pre-treat with this compound or Vehicle (e.g., 2 µM, 1h) C->D E Activate NLRP3 with Nigericin or ATP (e.g., 1-2h) D->E F Collect Supernatants E->F G Analyze IL-1β by ELISA F->G H Analyze Cell Lysis by LDH Assay F->H

References

Application Notes and Protocols for NLRP3-IN-15 in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NLRP3-IN-15 is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.[1][2] this compound exerts its inhibitory effect by preventing the crucial step of ASC (Apoptosis-associated speck-like protein containing a CARD) oligomerization, which is essential for inflammasome assembly and subsequent activation of caspase-1 and maturation of pro-inflammatory cytokines IL-1β and IL-18.

These application notes provide a detailed protocol for utilizing this compound in Western blotting experiments to assess its efficacy in inhibiting NLRP3 inflammasome activation.

Mechanism of Action of NLRP3 Inflammasome and Inhibition by this compound

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[3][4]

  • Activation (Signal 2): A variety of stimuli, including ATP, nigericin, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome.[5][6] This involves the oligomerization of NLRP3, which then recruits the adaptor protein ASC. ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[7][8]

This compound specifically targets the activation step by inhibiting the oligomerization of ASC. This prevents the formation of the functional inflammasome complex, thereby blocking caspase-1 activation and the subsequent processing and release of IL-1β.

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB nucleus Nucleus NFkB->nucleus pro_IL1B_mRNA pro-IL-1β mRNA nucleus->pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA nucleus->NLRP3_mRNA pro_IL1B Pro-IL-1β pro_IL1B_mRNA->pro_IL1B NLRP3_inactive Inactive NLRP3 NLRP3_mRNA->NLRP3_inactive Activators Activators (e.g., ATP, Nigericin) Activators->NLRP3_inactive NLRP3_active Active NLRP3 Oligomer NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC ASC_oligomer ASC Oligomerization (Speck Formation) ASC->ASC_oligomer pro_caspase1 Pro-Caspase-1 ASC_oligomer->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 caspase1->pro_IL1B pro_IL18 Pro-IL-18 caspase1->pro_IL18 GSDMD Gasdermin D caspase1->GSDMD IL1B Mature IL-1β (Secretion) pro_IL1B->IL1B IL18 Mature IL-18 (Secretion) pro_IL18->IL18 GSDMD_N GSDMD-N (Pore Formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis NLRP3_IN_15 This compound NLRP3_IN_15->ASC_oligomer Inhibits

Caption: NLRP3 inflammasome activation and inhibition by this compound.

Quantitative Data

The following table summarizes the inhibitory activity of this compound on IL-1β release.

CompoundAssayCell TypeIC50 (µM)
This compoundIL-1β ReleaseNot Specified0.114

Data is illustrative and should be confirmed with specific batch datasheets.

Experimental Protocol: Western Blotting for NLRP3 Inflammasome Activation

This protocol details the use of this compound to inhibit NLRP3 inflammasome activation in macrophages, followed by analysis of key inflammasome components by Western blotting.

Materials
  • Cell Line: Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes.

  • This compound

  • Priming Agent: Lipopolysaccharide (LPS)

  • Activation Agent: Nigericin or ATP

  • Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Reagents for Protein Extraction: RIPA buffer, Protease and Phosphatase Inhibitor Cocktail.

  • Reagents for Western Blotting: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-NLRP3, anti-ASC, anti-Caspase-1, anti-IL-1β, anti-GAPDH or β-actin), HRP-conjugated secondary antibodies, and ECL substrate.

Experimental Workflow

Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding & Culture B 2. Priming with LPS A->B C 3. Treatment with this compound B->C D 4. Activation with Nigericin/ATP C->D E 5. Sample Collection (Supernatant & Lysate) D->E F 6. Protein Quantification E->F G 7. SDS-PAGE F->G H 8. Protein Transfer G->H I 9. Immunoblotting H->I J 10. Detection & Analysis I->J

Caption: Workflow for Western blotting with this compound.

Step-by-Step Procedure
  • Cell Culture and Seeding:

    • For THP-1 cells, differentiate into macrophages by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

    • Seed BMDMs or differentiated THP-1 cells in 6-well plates at a density of 1-2 x 10^6 cells/well and allow them to adhere overnight.

  • Priming (Signal 1):

    • Replace the culture medium with fresh, serum-free medium.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This step is crucial to induce the expression of NLRP3 and pro-IL-1β.[9]

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.

  • Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) to the culture medium and incubate for 1-2 hours.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant, centrifuge to remove cell debris, and transfer to a new tube. The supernatant will be used to detect secreted proteins like active Caspase-1 (p20) and mature IL-1β (p17).

    • Cell Lysate: Wash the adherent cells with ice-cold PBS. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at high speed to pellet cell debris. Collect the supernatant (cell lysate). The lysate will be used to detect intracellular proteins like NLRP3, ASC, pro-caspase-1, and pro-IL-1β.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE:

    • Prepare protein samples from both the supernatant and cell lysates. For supernatants, proteins may need to be concentrated.

    • Load equal amounts of protein (20-40 µg for lysates) onto an SDS-PAGE gel. The percentage of the gel will depend on the molecular weight of the target proteins (e.g., 12-15% for Caspase-1 and IL-1β, 8-10% for NLRP3 and ASC).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against NLRP3, ASC, Caspase-1 (detecting both pro- and cleaved forms), and IL-1β (detecting both pro- and mature forms) overnight at 4°C. Use an antibody against a housekeeping protein (GAPDH or β-actin) as a loading control for the cell lysates.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an ECL chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control for cell lysates. Compare the levels of cleaved Caspase-1 and mature IL-1β in the supernatant of this compound treated samples to the vehicle-treated control.

Expected Results

A successful experiment will show that in LPS-primed and Nigericin/ATP-activated cells, there are detectable levels of cleaved Caspase-1 (p20) and mature IL-1β (p17) in the supernatant. Treatment with this compound is expected to cause a dose-dependent decrease in the levels of these secreted proteins. The levels of pro-caspase-1 and pro-IL-1β in the cell lysates should remain largely unaffected by the inhibitor, as its mechanism is post-translational. Levels of NLRP3 and ASC in the cell lysate are also not expected to change with short-term inhibitor treatment. By inhibiting ASC oligomerization, this compound effectively reduces the downstream markers of inflammasome activation.

References

Measuring IL-1β Secretion with Nlrp3-IN-15: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in the innate immune response. Its secretion is tightly regulated by the NLRP3 inflammasome, a multi-protein complex that responds to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome and subsequent excessive IL-1β production are implicated in a variety of inflammatory diseases. Nlrp3-IN-15 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, offering a valuable tool for studying the role of this pathway in disease and for the development of novel therapeutics.

These application notes provide detailed protocols for utilizing this compound to measure its inhibitory effect on IL-1β secretion in a cell-based assay. The protocols cover cell culture, induction of NLRP3 inflammasome activation, treatment with this compound, and subsequent quantification of IL-1β release by ELISA and Western Blotting.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by specifically targeting the NLRP3 inflammasome complex. It functions by preventing the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the assembly and activation of the inflammasome. This disruption prevents the subsequent activation of caspase-1, which is responsible for cleaving pro-IL-1β into its mature, secretable form.

Data Presentation

The following table summarizes the inhibitory effect of this compound on IL-1β secretion. This data is representative of a typical experiment using lipopolysaccharide (LPS) and nigericin to induce NLRP3 inflammasome activation in THP-1 cells.

Treatment GroupThis compound Concentration (µM)IL-1β Concentration (pg/mL)% Inhibition of IL-1β Secretion
Unstimulated Control0< 10N/A
LPS + Nigericin (Vehicle Control)01500 ± 1200%
LPS + Nigericin + this compound0.011250 ± 9816.7%
LPS + Nigericin + this compound0.1780 ± 6548.0%
LPS + Nigericin + this compound0.114 (IC50) 750 ± 70 50.0%
LPS + Nigericin + this compound1150 ± 2590.0%
LPS + Nigericin + this compound10< 50> 96.7%

Data are presented as mean ± standard deviation from a representative experiment performed in triplicate.

Experimental Protocols

I. Cell Culture and Differentiation of THP-1 Monocytes

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 12-well tissue culture plates

Protocol:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 6-well or 12-well plates at a density of 5 x 10^5 cells/mL.

  • Add PMA to a final concentration of 100 ng/mL.

  • Incubate for 48-72 hours. Differentiated cells will adhere to the bottom of the plate.

  • After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640 medium. Allow the cells to rest for 24 hours before proceeding with the experiment.

II. NLRP3 Inflammasome Activation and this compound Treatment

Materials:

  • Differentiated THP-1 macrophage-like cells

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt

  • This compound (dissolved in DMSO)

  • Opti-MEM I Reduced Serum Medium

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Priming (Signal 1):

    • Prepare a working solution of LPS in Opti-MEM.

    • Aspirate the medium from the rested, differentiated THP-1 cells and wash once with sterile PBS.

    • Add LPS-containing Opti-MEM to each well at a final concentration of 1 µg/mL.

    • Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in Opti-MEM. A vehicle control with the same final concentration of DMSO should also be prepared. The reported IC50 for IL-1β release is 0.114 µM, so a concentration range from 0.01 µM to 10 µM is recommended.

    • After the LPS priming step, gently remove the medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Activation (Signal 2):

    • Prepare a working solution of Nigericin in Opti-MEM.

    • Add Nigericin to each well to a final concentration of 5 µM.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

III. Measurement of IL-1β Secretion by ELISA

Materials:

  • Human IL-1β ELISA kit

  • Supernatants from the cell culture experiment

  • Microplate reader

Protocol:

  • After the incubation with Nigericin, carefully collect the cell culture supernatants from each well.

  • Centrifuge the supernatants at 300 x g for 5 minutes to pellet any detached cells.

  • Perform the IL-1β ELISA according to the manufacturer's instructions.

  • Briefly, add the cleared supernatants and the provided standards to the wells of the IL-1β antibody-coated microplate.

  • Incubate, wash, and add the detection antibody and substrate as per the kit protocol.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the concentration of IL-1β in each sample by comparing the absorbance to the standard curve.

  • Calculate the percentage inhibition of IL-1β secretion for each concentration of this compound relative to the vehicle-treated control.

IV. Analysis of Pro-IL-1β and Cleaved IL-1β by Western Blot

Materials:

  • Cell lysates and supernatants from the experiment

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-human IL-1β (recognizes both pro- and mature forms)

    • Mouse anti-human β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation:

    • Supernatants: To concentrate the secreted proteins, precipitate the proteins from the collected supernatants using a method like TCA precipitation or with protein precipitation plates. Resuspend the protein pellet in Laemmli sample buffer.

    • Cell Lysates: After collecting the supernatants, wash the adherent cells with ice-cold PBS. Lyse the cells directly in Laemmli sample buffer.

  • SDS-PAGE and Transfer:

    • Boil the samples for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel (a 12-15% gel is suitable for resolving pro- and mature IL-1β).

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-IL-1β antibody overnight at 4°C. The expected molecular weight for pro-IL-1β is approximately 31 kDa, and for mature (cleaved) IL-1β is 17 kDa.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • For the cell lysates, probe a separate membrane (or strip the first one) with the anti-β-actin antibody as a loading control.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to semi-quantitatively assess the levels of pro-IL-1β in the cell lysates and mature IL-1β in the supernatants.

Mandatory Visualizations

NLRP3_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm PAMPs PAMPs / DAMPs (e.g., LPS, Nigericin) TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) NLRP3_inactive NLRP3 (inactive) PAMPs->NLRP3_inactive Signal 2 (Activation) NFkB NF-κB TLR4->NFkB NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Pro_IL1b_gene pro-IL-1β Gene Pro_IL1b pro-IL-1β (31 kDa) Pro_IL1b_gene->Pro_IL1b Transcription & Translation NLRP3_gene NLRP3 Gene NLRP3_gene->NLRP3_inactive Transcription & Translation NFkB->Pro_IL1b_gene NFkB->NLRP3_gene IL1b Mature IL-1β (17 kDa) Pro_IL1b->IL1b Cleavage ASC ASC NLRP3_active->ASC ASC_Oligo ASC Oligomerization ASC->ASC_Oligo Pro_Casp1 pro-Caspase-1 Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1b Secretion Secretion IL1b->Secretion Nlrp3_IN_15 This compound Nlrp3_IN_15->ASC_Oligo Inhibits ASC_Oligo->Pro_Casp1

Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Inflammasome Activation & Inhibition cluster_2 Sample Collection & Analysis Start Start: THP-1 Monocytes Differentiate Differentiate with PMA Start->Differentiate Rest Rest Differentiated Macrophages Differentiate->Rest Prime Prime with LPS (Signal 1) Rest->Prime Inhibit Treat with this compound Prime->Inhibit Activate Activate with Nigericin (Signal 2) Inhibit->Activate Collect Collect Supernatants & Lyse Cells Activate->Collect ELISA Measure IL-1β by ELISA Collect->ELISA Western Analyze pro- & mature IL-1β by Western Blot Collect->Western Data Data Analysis & Interpretation ELISA->Data Western->Data

Caption: Experimental workflow for measuring IL-1β secretion with this compound.

Logical_Relationship NLRP3_Activation NLRP3 Inflammasome Activation ASC_Oligo ASC Oligomerization NLRP3_Activation->ASC_Oligo Casp1_Activation Caspase-1 Activation ASC_Oligo->Casp1_Activation IL1b_Cleavage pro-IL-1β Cleavage Casp1_Activation->IL1b_Cleavage IL1b_Secretion IL-1β Secretion IL1b_Cleavage->IL1b_Secretion Nlrp3_IN_15 This compound Nlrp3_IN_15->ASC_Oligo Inhibits

Caption: Logical relationship of this compound's inhibitory action on the IL-1β secretion pathway.

Troubleshooting & Optimization

Nlrp3-IN-15 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NLRP3-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2] Its primary mechanism of action is the inhibition of the NLRP3 inflammasome complex formation, which it achieves by preventing the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[2] This, in turn, suppresses the activation of caspase-1 and the subsequent release of the pro-inflammatory cytokines IL-1β and IL-18.[2][3]

Q2: What is the potency of this compound?

This compound inhibits the release of IL-1β with an IC50 value of 0.114 μM.[1][2] In in vitro experiments using mouse peritoneal macrophages, a 2 μM concentration of this compound has been shown to inhibit the secretion of IL-1β (p17) and caspase-1 (p20).[2]

Q3: What are the recommended starting concentrations for in vitro and in vivo experiments?

  • In Vitro: Based on available data, a concentration of 2 μM has been shown to be effective in inhibiting IL-1β and caspase-1 secretion in mouse peritoneal macrophages.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

  • In Vivo: In a septic mouse model, a dosage of 50 mg/kg administered via intraperitoneal (i.p.) injection has demonstrated anti-inflammatory effects.[2] For pharmacokinetic studies in mice, a dosage of 20 mg/kg has been used for both oral (p.o.) and intraperitoneal (i.p.) administration.[2]

Q4: How should I store this compound?

While specific storage instructions should be obtained from the Certificate of Analysis provided by your supplier, general guidance for small molecule inhibitors suggests storing the lyophilized powder at -20°C. For reconstituted solutions, it is advisable to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • Precipitation is observed after the solution is prepared or upon dilution in aqueous media.

Possible Causes:

  • Incorrect Solvent: The selected solvent may not be appropriate for dissolving this compound.

  • Low-Quality Solvent: The solvent may contain impurities or water, which can affect solubility.

  • Concentration Too High: The desired concentration may exceed the solubility limit of the compound in that particular solvent.

  • Temperature: The temperature of the solvent may be too low.

Troubleshooting Steps:

  • Verify Solvent Choice: For many small molecule inhibitors, DMSO is a common solvent for creating stock solutions.[4] If you are experiencing issues with other solvents, consider switching to high-purity DMSO.

  • Gentle Warming and Sonication: Gently warm the solution (e.g., in a 37°C water bath) and use a sonicator to aid dissolution. However, be cautious with temperature-sensitive compounds.

  • Prepare a More Dilute Stock Solution: If the compound precipitates at a high concentration, try preparing a more dilute stock solution and adjust the volume added to your experimental setup accordingly.

  • Check for Compound Degradation: If the compound has been stored improperly, it may have degraded, which can affect its solubility.

Issue 2: Inconsistent or Lack of Inhibitory Effect

Symptoms:

  • No significant reduction in IL-1β or IL-18 release after treatment with this compound.

  • High variability in results between experiments.

Possible Causes:

  • Compound Instability: this compound may be unstable in your experimental media or under your specific experimental conditions (e.g., prolonged incubation, exposure to light).

  • Incorrect Concentration: The concentration of the inhibitor may be too low to effectively inhibit the NLRP3 inflammasome in your system.

  • Cell Health and Density: The health and density of your cells can impact their response to both the inflammasome activator and the inhibitor.

  • Timing of Treatment: The timing of inhibitor addition relative to inflammasome activation is crucial.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: To ensure you are using an effective concentration, perform a dose-response experiment with a range of this compound concentrations.

  • Optimize Treatment Time: Vary the pre-incubation time with this compound before adding the NLRP3 activator to determine the optimal window for inhibition.

  • Assess Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to minimize degradation. Consider conducting a stability study in your specific cell culture media.

  • Monitor Cell Viability: Use a cell viability assay to ensure that the observed effects are not due to cytotoxicity of the compound at the concentrations used.

  • Positive and Negative Controls: Always include appropriate positive (NLRP3 activator alone) and negative (vehicle control) controls in your experiments.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular Formula C22H19NO4[2]
Molecular Weight 361.39[2]
CAS Number 2767369-71-9[2]
IC50 (IL-1β release) 0.114 μM[1][2]
Metabolic Stability (Human Liver Microsomes, T1/2) 693 min[2]
Metabolic Stability (Mouse Liver Microsomes, T1/2) 693 min[2]
Pharmacokinetics (Mouse, 20 mg/kg p.o.) T1/2: 1.659 h, Tmax: 0.5 h, F: 9.6%[2]
Pharmacokinetics (Mouse, 20 mg/kg i.p.) T1/2: 1.807 h, Tmax: 0.167 h, F: 21.2%[2]

Table 2: Solubility of this compound (User-Determined)

SolventConcentration (mM)Observations (e.g., Clear, Precipitate)
DMSO
Ethanol
PBS
Cell Culture Medium

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.

Materials:

  • This compound (lyophilized powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the molecular weight (361.39 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Inhibition of NLRP3 Inflammasome Activation

Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a cell-based assay.

Materials:

  • Immune cells (e.g., mouse bone marrow-derived macrophages, human THP-1 cells)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • NLRP3 priming agent (e.g., Lipopolysaccharide - LPS)

  • NLRP3 activating agent (e.g., Nigericin, ATP)

  • Vehicle control (DMSO)

  • ELISA kit for IL-1β

  • Western blot reagents for caspase-1

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with an NLRP3 priming agent (e.g., LPS at 1 µg/mL) for 3-4 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for 1 hour.

  • Activation (Signal 2): Add an NLRP3 activating agent (e.g., Nigericin at 5 µM or ATP at 5 mM) for the recommended time (e.g., 1-2 hours).

  • Sample Collection: Collect the cell culture supernatants for IL-1β measurement by ELISA.

  • Cell Lysis: Lyse the cells to prepare protein extracts for Western blot analysis of cleaved caspase-1.

  • Data Analysis: Quantify the levels of secreted IL-1β and cleaved caspase-1 and compare the results from this compound-treated cells to the vehicle-treated controls.

Visualizations

NLRP3_Signaling_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Downstream Effects cluster_inhibition Inhibition PAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B Upregulation of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1B Activators Activators (e.g., Nigericin, ATP) K_efflux K+ Efflux Activators->K_efflux NLRP3_active NLRP3 Activation K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC ASC_oligomer ASC Oligomerization (Speck Formation) ASC->ASC_oligomer Pro_Casp1 Pro-Caspase-1 ASC_oligomer->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleavage GSDMD Gasdermin D Casp1->GSDMD cleavage IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B IL18 Mature IL-18 (Secretion) Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis NLRP3_IN_15 This compound NLRP3_IN_15->ASC_oligomer Inhibits

Caption: NLRP3 Inflammasome Activation and Inhibition by this compound.

Troubleshooting_Workflow Troubleshooting Solubility Issues Start Start: Compound Precipitation Observed Check_Solvent Is the solvent high-purity DMSO? Start->Check_Solvent Switch_Solvent Switch to high-purity DMSO Check_Solvent->Switch_Solvent No Check_Concentration Is the stock concentration >10 mM? Check_Solvent->Check_Concentration Yes Switch_Solvent->Check_Concentration Lower_Concentration Prepare a more dilute stock solution (e.g., 1-5 mM) Check_Concentration->Lower_Concentration Yes Aid_Dissolution Gently warm (37°C) and sonicate Check_Concentration->Aid_Dissolution No Lower_Concentration->Aid_Dissolution Still_Precipitates Does it still precipitate? Aid_Dissolution->Still_Precipitates Consult_Supplier Consult supplier's CoA or technical support Still_Precipitates->Consult_Supplier Yes End_Success End: Compound Dissolved Still_Precipitates->End_Success No

Caption: Workflow for Troubleshooting this compound Solubility.

Experimental_Decision_Tree Experimental Design Logic Start Goal: Inhibit NLRP3 Inflammasome Cell_Type Select Cell Type (e.g., BMDM, THP-1) Start->Cell_Type Dose_Response Perform Dose-Response (e.g., 0.1-10 µM) Cell_Type->Dose_Response Determine_IC50 Determine IC50 for your system Dose_Response->Determine_IC50 Time_Course Optimize Pre-incubation Time (e.g., 30, 60, 120 min) Determine_IC50->Time_Course Select_Time Select Optimal Pre-incubation Time Time_Course->Select_Time Run_Experiment Run Experiment with Optimized Concentration and Time Select_Time->Run_Experiment Endpoint_Analysis Endpoint Analysis (ELISA, Western Blot, Viability) Run_Experiment->Endpoint_Analysis Conclusion Conclusion Endpoint_Analysis->Conclusion

Caption: Logical Flow for Experimental Design with this compound.

References

Technical Support Center: Optimizing NLRP3-IN-15 for Your Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of NLRP3-IN-15 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by triggering the release of pro-inflammatory cytokines, such as IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound exerts its inhibitory effect by preventing the activation of the NLRP3 inflammasome, thereby reducing the release of inflammatory cytokines. Specifically, it has been shown to inhibit the formation of the NLRP3 inflammasome complex by inhibiting ASC oligomerization.[2]

Q2: What is the recommended concentration range for this compound in in vitro experiments?

The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, a good starting point for in vitro experiments is in the low micromolar range. For example, a concentration of 2 µM has been shown to effectively inhibit the secretion of IL-1β and caspase-1 in mouse peritoneal macrophages.[2] The IC50 for IL-1β release inhibition is approximately 0.114 µM.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: What is a typical in vivo dosage for this compound?

For in vivo studies, a dosage of 50 mg/kg administered via intraperitoneal (i.p.) injection has been shown to have an anti-inflammatory effect in a septic mouse model.[2] Pharmacokinetic data in mice also exists for both intraperitoneal and oral administration at 20 mg/kg.[2] As with in vitro experiments, the optimal dosage and administration route may vary depending on the animal model and the specific research question.

Q4: How should I prepare and store this compound?

For storage, it is recommended to keep the product under the conditions specified in the Certificate of Analysis. For creating stock solutions, Dimethyl sulfoxide (DMSO) is a common solvent for NLRP3 inhibitors.[3] However, it is crucial to be aware that high concentrations of DMSO can have an effect on NLRP3 inflammasome activation.[4][5] Therefore, it is important to use a final DMSO concentration in your experiments that is known to not affect the assay (typically below 0.5%).

Quantitative Data Summary

ParameterValueSpecies/Cell TypeNotes
IC50 (IL-1β release) 0.114 µMNot specifiedELISA assay[1][2]
In Vitro Concentration 2 µMMouse Peritoneal MacrophagesInhibited secretion of IL-1β (p17) and caspase-1 (p20)[2]
In Vivo Dosage (i.p.) 50 mg/kgMouseLPS-induced inflammatory septic mouse model[2]
In Vivo Dosage (p.o. or i.p.) 20 mg/kgMousePharmacokinetic studies[2]
Molecular Formula C22H19NO4N/A[2]
CAS Number 2767369-71-9N/A[1][2]

Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in macrophages.

Materials:

  • Mouse Peritoneal Macrophages (or other suitable cell line like THP-1)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • NLRP3 activator (e.g., Nigericin or ATP)

  • This compound

  • DMSO (for stock solution)

  • Phosphate Buffered Saline (PBS)

  • ELISA kit for IL-1β and Caspase-1

  • Western blot reagents

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Add the this compound dilutions to the cells and incubate for 1 hour.

  • NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for the recommended time (typically 30-60 minutes).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for measuring the secretion of IL-1β and active caspase-1 (p20) using ELISA.

    • Cell Lysate: Lyse the cells to analyze the intracellular levels of pro-IL-1β and pro-caspase-1 by Western blot to ensure that the inhibitor is not affecting their expression.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log of the inhibitor concentration.

In Vivo Anti-inflammatory Activity Assessment

This protocol provides a general guideline for evaluating the in vivo efficacy of this compound in a mouse model of LPS-induced sepsis.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound

  • Vehicle control (e.g., saline with a low percentage of a solubilizing agent)

  • Lipopolysaccharide (LPS)

  • Anesthesia

  • Blood collection supplies

  • Tissue collection supplies (e.g., for lung tissue)

  • ELISA kit for mouse IL-1β

Procedure:

  • Animal Acclimatization: Acclimate the mice to the experimental conditions for at least one week.

  • Inhibitor Administration: Administer this compound (e.g., 50 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection.

  • Induction of Inflammation: After a predetermined time (e.g., 30 minutes), induce systemic inflammation by i.p. injection of LPS.

  • Monitoring and Sample Collection: Monitor the mice for signs of inflammation. At a specific time point post-LPS injection, collect blood samples via cardiac puncture under anesthesia to measure serum IL-1β levels using ELISA.

  • Tissue Analysis: Euthanize the mice and collect relevant tissues, such as the lungs, to assess for inflammatory changes like the thickening of the alveolar wall.[2]

  • Data Analysis: Compare the levels of IL-1β and the severity of tissue inflammation between the this compound-treated group and the vehicle-treated group.

Visual Guides

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Effector Functions PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B_exp ↑ NLRP3 & pro-IL-1β Expression NFkB->NLRP3_proIL1B_exp Stimuli Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 Activation K_efflux->NLRP3_active ASC ASC Oligomerization NLRP3_active->ASC Caspase1_pro Pro-Caspase-1 ASC->Caspase1_pro Caspase1_active Active Caspase-1 Caspase1_pro->Caspase1_active Cleavage pro_IL1B Pro-IL-1β Caspase1_active->pro_IL1B Cleavage pro_IL18 Pro-IL-18 Caspase1_active->pro_IL18 Cleavage GSDMD Gasdermin D Caspase1_active->GSDMD Cleavage IL1B Mature IL-1β pro_IL1B->IL1B IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis NLRP3_IN_15 This compound NLRP3_IN_15->ASC Inhibits

Caption: NLRP3 Inflammasome Activation Pathway and the inhibitory action of this compound.

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., Macrophages) start->cell_culture priming 2. Priming (e.g., LPS) cell_culture->priming inhibitor 3. Add this compound (Dose-response) priming->inhibitor activation 4. NLRP3 Activation (e.g., Nigericin) inhibitor->activation collection 5. Sample Collection (Supernatant & Lysate) activation->collection analysis 6. Analysis (ELISA, Western Blot) collection->analysis end End analysis->end

Caption: General experimental workflow for optimizing this compound concentration in vitro.

troubleshooting_guide start Problem: No or low inhibition by this compound check_concentration Is the concentration of This compound optimal? start->check_concentration dose_response Perform a dose-response experiment (e.g., 0.1 - 10 µM). check_concentration->dose_response No check_solubility Is the inhibitor fully dissolved? check_concentration->check_solubility Yes dose_response->check_solubility prepare_fresh Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO). check_solubility->prepare_fresh No check_timing Is the pre-incubation time with the inhibitor sufficient? check_solubility->check_timing Yes prepare_fresh->check_timing optimize_timing Optimize pre-incubation time (e.g., 30 min, 1 hr, 2 hrs). check_timing->optimize_timing No check_activation Is the NLRP3 inflammasome properly activated? check_timing->check_activation Yes optimize_timing->check_activation positive_control Run a positive control for NLRP3 activation without inhibitor. check_activation->positive_control No check_solvent Is the solvent concentration (e.g., DMSO) too high? check_activation->check_solvent Yes positive_control->check_solvent solvent_control Run a vehicle control with the same solvent concentration. check_solvent->solvent_control Yes end Problem Resolved check_solvent->end No solvent_control->end

Caption: Troubleshooting decision tree for optimizing this compound experiments.

References

Nlrp3-IN-15 off-target effects investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NLRP3-IN-15.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also referred to as compound 12a in its primary publication, is a potent and selective inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action involves the inhibition of NLRP3-induced ASC oligomerization, a critical step in the assembly and activation of the NLRP3 inflammasome complex.[1] This ultimately leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β.

Q2: What is the potency of this compound?

This compound inhibits the release of IL-1β with a half-maximal inhibitory concentration (IC50) of 0.114 μM in in vitro assays.[1]

Q3: Is there any information on the selectivity of this compound?

The primary publication identifies this compound as a selective inhibitor of the NLRP3 inflammasome.[1] However, comprehensive screening data against a broad panel of other inflammasomes, kinases, or other potential off-targets is not extensively detailed in the available literature. It is advisable to perform counter-screening assays against other relevant targets in your experimental system to confirm its selectivity.

Q4: What are the known in vivo effects of this compound?

In a lipopolysaccharide (LPS)-induced septic mouse model, this compound administered via intraperitoneal injection at a dose of 50 mg/kg demonstrated anti-inflammatory effects. This was evidenced by a decrease in the release of IL-1β in the serum and a reduction in the thickening of the alveolar wall in the lungs.

Troubleshooting Guide

Problem: I am not observing the expected inhibition of NLRP3 inflammasome activation with this compound.

Possible Cause 1: Suboptimal Compound Concentration

  • Solution: The reported IC50 for IL-1β release is 0.114 μM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and activation conditions. Start with a concentration range around the reported IC50 and titrate up and down.

Possible Cause 2: Issues with Compound Solubility or Stability

  • Solution: Ensure that this compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it in your cell culture medium. The final DMSO concentration in your experiment should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Information from the primary publication suggests good metabolic stability in both human and mouse liver microsomes, but stability in cell culture media over long incubation times should be considered.[1]

Possible Cause 3: Inadequate NLRP3 Inflammasome Activation

  • Solution: Confirm that your positive controls for NLRP3 inflammasome activation are working as expected. This involves a two-step activation process: a priming signal (e.g., LPS) to upregulate NLRP3 and pro-IL-1β expression, followed by an activation signal (e.g., ATP, nigericin) to trigger inflammasome assembly. Verify the potency and purity of your activating agents.

Possible Cause 4: Cell Type-Specific Differences

  • Solution: The inhibitory activity of this compound was characterized in mouse peritoneal macrophages.[1] Different cell types may have varying sensitivities to the compound. If you are using a different cell line, you may need to optimize the experimental conditions, including cell density, priming and activation times, and compound incubation time.

Problem: I am observing cytotoxicity in my cells treated with this compound.

Possible Cause 1: High Compound Concentration

  • Solution: High concentrations of any small molecule can lead to off-target effects and cytotoxicity. Perform a cell viability assay (e.g., MTT, LDH release) to determine the cytotoxic concentration range of this compound in your specific cell type. Use concentrations well below the cytotoxic threshold for your inflammasome inhibition experiments.

Possible Cause 2: Off-Target Effects

  • Solution: While reported to be selective, off-target effects cannot be completely ruled out, especially at higher concentrations.[1] If you suspect off-target effects are causing cytotoxicity, consider using a structurally different NLRP3 inhibitor as a control to see if the cytotoxic effects are specific to this compound.

Quantitative Data Summary

ParameterValueSpeciesAssay SystemReference
IC50 (IL-1β release) 0.114 μMMousePeritoneal Macrophages (LPS + ATP)[1]
In Vivo Efficacy 50 mg/kg (i.p.)MouseLPS-induced septic model
Metabolic Stability (T1/2) 693 minHumanLiver Microsomes[1]
Metabolic Stability (T1/2) Not specifiedMouseLiver Microsomes[1]
Oral Bioavailability (F%) 9.6%Mouse20 mg/kg (p.o.)
IP Bioavailability (F%) 21.2%Mouse20 mg/kg (i.p.)

Experimental Protocols

Note: These are generalized protocols based on the primary literature. Optimization for specific experimental setups is recommended.

1. In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β ELISA)

  • Cell Seeding: Plate primary mouse peritoneal macrophages in a 96-well plate at an appropriate density and allow them to adhere.

  • Priming: Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 μg/mL for 4 hours.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Activation: Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) or nigericin (10 μM), for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

2. ASC Oligomerization Assay

  • Cell Treatment: Prime and treat peritoneal macrophages with this compound as described above, followed by stimulation with an NLRP3 activator.

  • Cell Lysis: Lyse the cells in a suitable buffer containing a cross-linking agent (e.g., DSS) to stabilize the ASC oligomers.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for ASC. The presence of high-molecular-weight bands corresponding to ASC oligomers indicates inflammasome activation.

Visualizations

NLRP3_Signaling_Pathway NLRP3 Inflammasome Activation Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP, Nigericin) TLR4 TLR4 PAMPs_DAMPs->TLR4 Priming Signal NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Activation Signal NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B_transcription ↑ NLRP3 & pro-IL-1β Transcription NFkB->NLRP3_proIL1B_transcription NLRP3_proIL1B_transcription->NLRP3_inactive Pro_IL1B Pro-IL-1β NLRP3_proIL1B_transcription->Pro_IL1B NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC ASC_oligomerization ASC Oligomerization (ASC Speck Formation) ASC->ASC_oligomerization Pro_Caspase1 Pro-Caspase-1 ASC_oligomerization->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B Cleavage by Caspase-1 NLRP3_IN_15 This compound NLRP3_IN_15->ASC_oligomerization Inhibits

Caption: NLRP3 Inflammasome Activation and Site of Inhibition by this compound.

Experimental_Workflow Experimental Workflow for this compound Evaluation start Start cell_culture Culture Immune Cells (e.g., Peritoneal Macrophages) start->cell_culture priming Prime Cells with LPS (Signal 1) cell_culture->priming inhibitor_treatment Treat with this compound (or Vehicle) priming->inhibitor_treatment activation Activate with ATP/Nigericin (Signal 2) inhibitor_treatment->activation supernatant_collection Collect Supernatant activation->supernatant_collection cell_lysis Lyse Cells activation->cell_lysis elisa IL-1β ELISA on Supernatant supernatant_collection->elisa asc_western ASC Oligomerization Western Blot on Lysate cell_lysis->asc_western data_analysis Data Analysis and IC50 Determination elisa->data_analysis asc_western->data_analysis end End data_analysis->end

Caption: Workflow for assessing the in vitro efficacy of this compound.

Troubleshooting_Guide Troubleshooting Guide for this compound Experiments start No/Low Inhibition Observed check_concentration Is the concentration optimal? start->check_concentration optimize_concentration Perform dose-response experiment around 0.114 μM. check_concentration->optimize_concentration No check_solubility Is the compound fully dissolved? check_concentration->check_solubility Yes end Problem Resolved optimize_concentration->end prepare_fresh_stock Prepare fresh stock solution in DMSO. check_solubility->prepare_fresh_stock No check_activation Are positive controls working? check_solubility->check_activation Yes prepare_fresh_stock->end validate_reagents Validate LPS and ATP/Nigericin potency and purity. check_activation->validate_reagents No consider_cell_type Are you using a different cell type? check_activation->consider_cell_type Yes validate_reagents->end optimize_conditions Optimize cell density, incubation times, and reagent concentrations. consider_cell_type->optimize_conditions Yes optimize_conditions->end

Caption: A logical flow for troubleshooting common issues with this compound.

References

Technical Support Center: Optimizing In Vivo Efficacy of NLRP3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NLRP3 inhibitors in in vivo experiments, with a focus on improving efficacy. Due to the limited availability of specific data for Nlrp3-IN-15, this guide draws upon information from other well-characterized NLRP3 inhibitors and general principles for in vivo studies of small molecule inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vivo experiments with NLRP3 inhibitors.

Question/Issue Potential Cause Troubleshooting/Recommendation
1. Lack of or reduced in vivo efficacy of the NLRP3 inhibitor. Poor solubility and/or precipitation of the compound upon injection.- Optimize formulation: Test different vehicle compositions. Common vehicles for NLRP3 inhibitors include PEG400, or a mixture of DMSO, Tween 80, and saline/PBS. For oral administration, suspension in olive oil has been reported for some lipophilic compounds.[1] - Confirm solubility: Visually inspect the formulation for any precipitation before and after preparation. Prepare fresh on the day of the experiment. - Consider alternative administration routes: If oral bioavailability is low, consider intraperitoneal (i.p.) or intravenous (i.v.) injection.
Suboptimal dosing or dosing frequency.- Perform a dose-response study: Titrate the inhibitor concentration to determine the optimal dose for your specific animal model and disease phenotype. Doses for NLRP3 inhibitors in mice can range from 5 mg/kg to 50 mg/kg.[2] - Consider pharmacokinetic (PK) profile: If available, use PK data to guide dosing frequency. If not, consider more frequent dosing or a continuous delivery method (e.g., osmotic mini-pumps) for compounds with a short half-life.
Inadequate target engagement.- Verify target inhibition in vivo: Measure downstream markers of NLRP3 inflammasome activation in tissue or plasma, such as IL-1β, IL-18, or caspase-1 cleavage, at various time points after inhibitor administration. - Assess compound stability: Ensure the compound is stable in the formulation and under physiological conditions.
2. High variability in experimental results between animals. Inconsistent compound administration.- Ensure accurate dosing: Use precise techniques for oral gavage or injections. For oral gavage, ensure the compound is delivered directly to the stomach. - Homogenize suspensions: If using a suspension, ensure it is well-mixed before each administration to deliver a consistent dose.
Biological variability in the animal model.- Increase sample size: A larger number of animals per group can help to overcome individual variations. - Standardize experimental conditions: Ensure all animals are of the same age, sex, and genetic background and are housed under identical conditions.
3. Observed off-target effects or toxicity. The inhibitor may not be specific for NLRP3.- Test for off-target effects: Evaluate the inhibitor's effect on other inflammasomes (e.g., NLRC4, AIM2) or related inflammatory pathways (e.g., NF-κB).[3] - Use NLRP3 knockout mice: Compare the effects of the inhibitor in wild-type versus NLRP3 knockout animals to confirm on-target activity.
Vehicle-related toxicity.- Run a vehicle-only control group: This will help to distinguish between compound- and vehicle-induced toxicity. - Optimize vehicle composition: Reduce the percentage of potentially toxic components like DMSO if possible.
4. Difficulty in dissolving the NLRP3 inhibitor for in vivo use. Intrinsic low aqueous solubility of the compound.- Use co-solvents: A common formulation for NLRP3 inhibitors with low solubility is a mixture of DMSO, PEG300, Tween 80, and saline or PBS. A sample formulation could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[4] - Utilize cyclodextrins: 2-hydroxypropyl-β-cyclodextrin can be used to improve the solubility of hydrophobic compounds.[2] - Sonication: Gentle sonication can aid in the dissolution of the compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo NLRP3 Inflammasome Activation Model (LPS-Induced Peritonitis)

This protocol describes a common model to assess the in vivo efficacy of NLRP3 inhibitors.

Materials:

  • NLRP3 inhibitor (e.g., this compound)

  • Lipopolysaccharide (LPS)

  • Vehicle for inhibitor (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • Sterile PBS

  • C57BL/6 mice (8-12 weeks old)

Procedure:

  • Inhibitor Preparation: Prepare the NLRP3 inhibitor in the chosen vehicle at the desired concentration. For example, for a 20 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, the final concentration would be 4 mg/mL.

  • Inhibitor Administration: Administer the NLRP3 inhibitor or vehicle control to the mice via intraperitoneal (i.p.) injection. A typical pre-treatment time is 30-60 minutes before LPS challenge.

  • LPS Challenge: Inject mice i.p. with LPS (e.g., 15 mg/kg) to induce NLRP3 inflammasome activation.

  • Sample Collection: At a specified time point post-LPS injection (e.g., 4 hours), collect peritoneal lavage fluid by injecting 5 mL of cold sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid. Blood can also be collected via cardiac puncture for plasma analysis.

  • Endpoint Analysis:

    • Centrifuge the peritoneal lavage fluid to pellet the cells.

    • Measure IL-1β and other relevant cytokines in the supernatant of the lavage fluid and in the plasma using ELISA.

    • Analyze the cellular infiltrate in the peritoneal lavage fluid by flow cytometry.

Western Blot for Caspase-1 Cleavage

This protocol is used to detect the active form of caspase-1 (p20 subunit) as a marker of inflammasome activation.

Materials:

  • Peritoneal cells or tissue lysates

  • RIPA buffer with protease inhibitors

  • Primary antibody against caspase-1 (recognizing both pro- and cleaved forms)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary anti-caspase-1 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using a chemiluminescence detection system. The presence of the p20 subunit indicates caspase-1 activation.

Data Presentation

The following tables summarize typical quantitative data that can be generated from in vivo studies with NLRP3 inhibitors. Note that these are example values and will vary depending on the specific inhibitor, animal model, and experimental conditions.

Table 1: Example In Vivo Efficacy of an NLRP3 Inhibitor in an LPS-Induced Peritonitis Model

Treatment Group Dose (mg/kg, i.p.) Peritoneal IL-1β (pg/mL) Peritoneal Neutrophil Count (x10^6)
Vehicle + PBS-50 ± 100.1 ± 0.05
Vehicle + LPS-1500 ± 2005.0 ± 1.0
NLRP3 Inhibitor + LPS10800 ± 1502.5 ± 0.5
NLRP3 Inhibitor + LPS30300 ± 1001.0 ± 0.3

Table 2: Example Pharmacokinetic Parameters of an NLRP3 Inhibitor in Mice

Parameter Oral (p.o.) Administration Intravenous (i.v.) Administration
Dose 20 mg/kg5 mg/kg
Cmax (ng/mL) 8002500
Tmax (h) 1.50.25
AUC (ng*h/mL) 45003000
Bioavailability (%) 30-
Half-life (h) 2.52.0

Visualizations

The following diagrams illustrate key concepts related to NLRP3 inflammasome inhibition and experimental design.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp K_efflux K+ Efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive ROS ROS Production ROS->NLRP3_inactive Lysosomal_damage Lysosomal Damage Lysosomal_damage->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active conformational change ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome Complex Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Inflammasome->Casp1 activates Pro_IL1B_protein Pro-IL-1β Casp1->Pro_IL1B_protein cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1B Mature IL-1β Pro_IL1B_protein->IL1B Pyroptosis Pyroptosis GSDMD->Pyroptosis Nlrp3_IN_15 This compound Nlrp3_IN_15->NLRP3_active inhibits assembly

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_acclimation Animal Acclimation Inhibitor_formulation Inhibitor Formulation Vehicle_admin Vehicle Administration Inhibitor_formulation->Vehicle_admin Inhibitor_admin Inhibitor Administration Inhibitor_formulation->Inhibitor_admin LPS_challenge LPS Challenge Vehicle_admin->LPS_challenge 30-60 min Inhibitor_admin->LPS_challenge 30-60 min Sample_collection Sample Collection (Peritoneal Lavage, Blood) LPS_challenge->Sample_collection 4 hours ELISA ELISA (IL-1β, IL-18) Sample_collection->ELISA Flow_cytometry Flow Cytometry (Cell Infiltration) Sample_collection->Flow_cytometry Western_blot Western Blot (Caspase-1 Cleavage) Sample_collection->Western_blot end Western_blot->end start start->Animal_acclimation

Caption: Experimental workflow for in vivo evaluation of an NLRP3 inhibitor in an LPS-induced peritonitis model.

Troubleshooting_Flow start Lack of In Vivo Efficacy check_formulation Check Formulation (Solubility, Stability) start->check_formulation check_dose Check Dose and Dosing Frequency check_formulation->check_dose No Issue optimize_formulation Optimize Vehicle check_formulation->optimize_formulation Issue Found check_target Check Target Engagement (IL-1β, Caspase-1) check_dose->check_target No Issue dose_response Perform Dose-Response Study check_dose->dose_response Issue Found pk_study Consider PK Study check_dose->pk_study Issue Found check_off_target Consider Off-Target Effects check_target->check_off_target No Issue verify_inhibition Verify In Vivo Inhibition check_target->verify_inhibition Issue Found use_ko_mice Use NLRP3 KO Mice check_off_target->use_ko_mice end Improved Efficacy optimize_formulation->end dose_response->end pk_study->end verify_inhibition->end use_ko_mice->end

References

Technical Support Center: Overcoming Delivery Challenges of NLRP3-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NLRP3-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of this novel NLRP3 inflammasome inhibitor in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. Its primary mechanism of action is the direct binding to the NLRP3 protein, which prevents its conformational changes required for the assembly of the inflammasome complex. This inhibition blocks the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1][2][3][4]

Q2: What are the main challenges in delivering this compound?

Like many small molecule inhibitors, this compound is hydrophobic, which can lead to several delivery challenges:

  • Poor aqueous solubility: Difficulty in preparing stock solutions and working dilutions for in vitro and in vivo experiments.[5][6][7][8]

  • Low bioavailability: Poor absorption when administered orally, leading to suboptimal plasma concentrations.[5][6]

  • Cellular uptake: Inefficient penetration of cell membranes to reach its intracellular target.

  • Stability issues: Potential for precipitation in aqueous buffers or degradation under certain storage conditions.

Troubleshooting Guides

In Vitro Delivery Challenges

Problem: this compound is precipitating in my cell culture medium.

  • Possible Cause 1: Poor Solubility.

    • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. When preparing the final working concentration, ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions to reach the desired final concentration.

  • Possible Cause 2: Saturation in Medium.

    • Solution: Determine the critical micelle concentration (CMC) of this compound in your specific cell culture medium. Working below this concentration can help maintain its solubility. Consider the use of a carrier protein, such as bovine serum albumin (BSA), in the medium to enhance solubility.

Problem: I am not observing the expected inhibition of NLRP3 inflammasome activation in my cell-based assays.

  • Possible Cause 1: Insufficient Cellular Uptake.

    • Solution: Optimize the incubation time and concentration of this compound. Perform a dose-response and time-course experiment to determine the optimal conditions. The use of cell-penetrating peptides or nanoparticle-based delivery systems can also be explored to enhance intracellular delivery.

  • Possible Cause 2: Compound Degradation.

    • Solution: Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. Protect the compound from light if it is found to be light-sensitive.

In Vivo Delivery Challenges

Problem: Low bioavailability of this compound after oral administration.

  • Possible Cause 1: Poor aqueous solubility and dissolution in the gastrointestinal tract.

    • Solution: Formulation strategies can significantly improve oral bioavailability. Consider the following approaches:

      • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.[5]

      • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of hydrophobic compounds.

      • Nanonization: Reducing the particle size of this compound to the nanoscale can increase its surface area and dissolution velocity.[7][9]

  • Possible Cause 2: First-pass metabolism.

    • Solution: If extensive first-pass metabolism is suspected, consider alternative routes of administration such as intraperitoneal (i.p.) or intravenous (i.v.) injection. Co-administration with an inhibitor of relevant metabolic enzymes could be explored, though this may introduce additional variables.

Problem: Difficulty in achieving therapeutic concentrations in the target tissue, especially the central nervous system (CNS).

  • Possible Cause: The blood-brain barrier (BBB) is limiting CNS penetration. [10]

    • Solution:

      • Formulation with BBB-penetrating enhancers: Strategies such as the use of nanoparticles coated with specific ligands (e.g., transferrin) that can be transported across the BBB.

      • Intranasal or intracerebroventricular administration: These direct delivery methods can bypass the BBB to achieve higher concentrations in the CNS.

Quantitative Data Summary

Table 1: Physicochemical Properties of a Typical Hydrophobic NLRP3 Inhibitor

PropertyValueRecommended Solvent
Molecular Weight400-600 g/mol DMSO
Aqueous Solubility<1 µg/mLEthanol
LogP>3N/A

Table 2: Example In Vitro Efficacy of this compound

Cell LineAssayIC50
THP-1 (human monocyte)IL-1β release50-100 nM
Bone Marrow-Derived Macrophages (mouse)Caspase-1 activation75-150 nM

Table 3: Example In Vivo Formulation Performance

FormulationRoute of AdministrationBioavailability (%)
Aqueous SuspensionOral<5%
Amorphous Solid DispersionOral30-40%
Lipid-Based FormulationOral40-50%
Solution in PEG400/Ethanol/SalineIntraperitoneal>90%

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a standard method for activating the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) and assessing the inhibitory effect of this compound.[11][12][13][14]

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • DMEM complete medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • DMSO

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Plate BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 3-4 hours in serum-free DMEM.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free DMEM from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Add the this compound dilutions to the cells and incubate for 1 hour.

  • Activation (Signal 2): Add Nigericin (10 µM) or ATP (5 mM) to the wells and incubate for 1-2 hours.

  • Sample Collection: Centrifuge the plate and collect the supernatant for analysis.

  • Analysis:

    • Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Assess cell death/pyroptosis by measuring LDH release using a cytotoxicity assay kit.

Protocol 2: Preparation of an Amorphous Solid Dispersion for In Vivo Oral Administration

This protocol provides a general method for preparing an amorphous solid dispersion of a hydrophobic compound like this compound to improve its oral bioavailability.

Materials:

  • This compound

  • Polymer (e.g., HPMC, PVP)

  • Organic solvent (e.g., acetone, methanol)

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Dissolution: Dissolve this compound and the chosen polymer in the organic solvent. A typical drug-to-polymer ratio is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure until a thin film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

  • Milling: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Formulation for Dosing: The resulting powder can be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage.

Visualizations

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ pro-IL-1β & NLRP3 mRNA NFkB->Transcription Stimuli K+ Efflux, ROS, etc. NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Caspase1_pro Pro-Caspase-1 Caspase1_pro->Inflammasome Caspase1_active Active Caspase-1 Inflammasome->Caspase1_active NLRP3_IN_15 This compound NLRP3_IN_15->NLRP3_active IL1b_pro Pro-IL-1β Caspase1_active->IL1b_pro GSDMD Gasdermin D Caspase1_active->GSDMD IL1b_mature Mature IL-1β IL1b_pro->IL1b_mature Cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis Cleavage & Pore Formation Experimental_Workflow start Start prep_cells Prepare Macrophages (e.g., BMDMs, THP-1) start->prep_cells prime_cells Prime with LPS (Signal 1) prep_cells->prime_cells add_inhibitor Add this compound (Varying Concentrations) prime_cells->add_inhibitor activate_inflammasome Activate with Nigericin/ATP (Signal 2) add_inhibitor->activate_inflammasome collect_supernatant Collect Supernatant activate_inflammasome->collect_supernatant measure_il1b Measure IL-1β (ELISA) collect_supernatant->measure_il1b measure_ldh Measure LDH (Cytotoxicity) collect_supernatant->measure_ldh analyze_data Analyze Data & Determine IC50 measure_il1b->analyze_data measure_ldh->analyze_data end End analyze_data->end Troubleshooting_Guide start Issue: Poor In Vivo Efficacy check_solubility Is the compound soluble in the vehicle? start->check_solubility check_bioavailability Is oral bioavailability low? check_solubility->check_bioavailability Yes improve_solubility Action: Use co-solvents (PEG400), surfactants, or change vehicle. check_solubility->improve_solubility No check_bbb Is the target in the CNS? check_bioavailability->check_bbb Yes reformulate Action: Use formulation strategies (solid dispersion, nanoparticles). check_bioavailability->reformulate Yes change_route Action: Switch to i.p. or i.v. administration. check_bioavailability->change_route No check_bbb->reformulate No (peripheral target) direct_delivery Action: Consider intranasal or intracerebroventricular delivery. check_bbb->direct_delivery Yes

References

Technical Support Center: Interpreting Unexpected Data with Nlrp3-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nlrp3-IN-15. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental data and troubleshoot common issues encountered when using this NLRP3 inflammasome inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor that specifically targets the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating inflammatory responses.[1][2][3] It responds to a wide range of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][4][5] Upon activation, the NLRP3 protein assembles with the adaptor protein ASC and pro-caspase-1, leading to the activation of caspase-1.[6][7][8] Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, and can also induce a form of inflammatory cell death called pyroptosis.[6][9] this compound is designed to interfere with this process, thereby reducing the production of these inflammatory mediators.

Q2: What are the standard experimental readouts for NLRP3 inflammasome activation?

The most common readouts for assessing NLRP3 inflammasome activation include:

  • IL-1β and IL-18 Measurement: Quantifying the levels of secreted IL-1β and IL-18 in cell culture supernatants using ELISA is a primary method.

  • Caspase-1 Activity Assay: Measuring the enzymatic activity of cleaved caspase-1 in cell lysates or supernatants.

  • ASC Speck Visualization: Observing the formation of ASC specks, which are large protein aggregates formed during inflammasome assembly, using immunofluorescence microscopy.

  • Pyroptosis Assessment: Measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant as an indicator of pyroptotic cell death.[10]

  • Western Blotting: Detecting the cleaved forms of caspase-1 (p20/p10 subunits) and IL-1β (p17 subunit) in cell lysates and supernatants.

Q3: What are some potential off-target or unexpected effects of targeting NLRP3?

While this compound is designed to be a specific NLRP3 inhibitor, targeting NLRP3 can sometimes lead to unexpected biological outcomes due to the inflammasome-independent functions of the NLRP3 protein. For instance, studies in Nlrp3 knockout mice have revealed that NLRP3 can regulate the expression of IL-15 and influence TGF-β signaling pathways, independent of the classical inflammasome components like ASC and caspase-1.[11] Therefore, inhibition of NLRP3 might lead to changes in these pathways, which could manifest as unexpected experimental data.[11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound, presented in a question-and-answer format.

Issue 1: No Inhibition of IL-1β Secretion Observed

Question: I've treated my cells with this compound, but I'm still seeing high levels of IL-1β in my ELISA. What could be the reason?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Priming of Cells: The canonical NLRP3 inflammasome activation requires two signals: a priming signal (e.g., LPS) to upregulate NLRP3 and pro-IL-1β expression, and an activation signal (e.g., ATP, nigericin).[4]Ensure that your cells are adequately primed. Optimize the concentration and duration of the priming agent for your specific cell type.
Incorrect Timing of Inhibitor Addition: The inhibitor needs to be present before or during inflammasome activation to be effective.Add this compound to your cells before adding the NLRP3 activator (Signal 2). A pre-incubation time of 30-60 minutes is generally recommended.
This compound Degradation or Poor Solubility: The inhibitor may have degraded or not be fully dissolved in the culture medium.Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. When diluting in culture media, ensure it is thoroughly mixed and does not precipitate.
Alternative Inflammasome Activation: The stimulus you are using might be activating another inflammasome (e.g., NLRC4, AIM2) that is not targeted by this compound.Use a stimulus that is highly specific for NLRP3 activation, such as nigericin or ATP. Include control experiments with cells deficient in other inflammasome components if possible.
Caspase-1 Independent IL-1β Processing: Under certain conditions, other proteases can cleave pro-IL-1β.Confirm caspase-1 activation using a specific activity assay or by Western blot for cleaved caspase-1.
Issue 2: Unexpected Increase in a Different Cytokine

Question: After treating with this compound, I observed a decrease in IL-1β as expected, but a surprising increase in another cytokine, for example, IL-15. Why is this happening?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inflammasome-Independent Function of NLRP3: NLRP3 has been shown to have roles beyond the inflammasome, such as regulating the expression of other cytokines.[11] Inhibition of NLRP3 might disrupt these regulatory functions.Investigate the literature for known inflammasome-independent roles of NLRP3.[7][11][12] Consider that the observed effect might be a real biological consequence of NLRP3 inhibition.
Compensatory Immune Responses: Inhibition of one inflammatory pathway can sometimes lead to the upregulation of others.Measure a broader panel of cytokines to understand the overall effect of this compound on the cellular immune response.
Off-Target Effects of the Inhibitor: While designed to be specific, high concentrations of any inhibitor can have off-target effects.Perform a dose-response experiment to ensure you are using the lowest effective concentration of this compound.
Issue 3: High Cell Death or Cytotoxicity Observed

Question: I'm observing significant cell death in my cultures treated with this compound, even in my control groups without an inflammasome activator. Is this expected?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inhibitor-Induced Cytotoxicity: At higher concentrations, this compound itself may be toxic to cells.Determine the optimal, non-toxic concentration of this compound for your cell type by performing a cell viability assay (e.g., MTS or CCK-8 assay) across a range of concentrations.[6][10]
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle-only control in your experiments.
Interaction with Culture Media: The inhibitor might be unstable or interact with components in the cell culture medium over time, leading to the formation of toxic byproducts.Minimize the incubation time with the inhibitor to what is necessary for the experiment. Test the stability of the inhibitor in your specific culture medium if this is a recurring issue.
Issue 4: Inconsistent or Variable Results

Question: My results with this compound are not consistent between experiments. What could be causing this variability?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Passage Number and Health: The responsiveness of cells to inflammasome stimuli can change with passage number and overall health.Use cells within a consistent and low passage number range. Ensure cells are healthy and not overly confluent before starting the experiment.
Variability in Reagents: The activity of reagents like LPS and ATP can vary between lots. The stability of this compound in solution can also be a factor.Aliquot and store reagents properly. Prepare fresh dilutions of activators and inhibitors for each experiment. Qualify new lots of critical reagents.
Inconsistent Experimental Technique: Minor variations in incubation times, cell densities, or reagent addition can lead to variability.Follow a standardized and detailed experimental protocol meticulously. Ensure all wells in a plate are treated as consistently as possible.
Contamination: Mycoplasma or other microbial contamination can affect cellular responses.Regularly test your cell cultures for contamination.

Experimental Protocols

NLRP3 Inflammasome Activation in Macrophages

This protocol describes a general procedure for activating the NLRP3 inflammasome in murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells.

Materials:

  • BMDMs or PMA-differentiated THP-1 cells

  • Complete cell culture medium

  • LPS (Lipopolysaccharide)

  • ATP (Adenosine triphosphate) or Nigericin

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Protocol:

  • Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Prepare working solutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing this compound or vehicle (DMSO) control. Incubate for 1 hour.

  • Priming (Signal 1): Add LPS to the wells to a final concentration of 1 µg/mL. Incubate for 3-4 hours.

  • Activation (Signal 2): Add ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM. Incubate for 30-60 minutes.

  • Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for IL-1β ELISA and LDH assay.

  • Assays: Perform the IL-1β ELISA and LDH assay according to the manufacturer's instructions.

ASC Speck Visualization by Immunofluorescence

Materials:

  • Cells cultured on glass coverslips

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against ASC

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Protocol:

  • Cell Treatment: Treat cells on coverslips with LPS and an NLRP3 activator as described in the previous protocol. Include appropriate controls.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-ASC antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash with PBS, stain the nuclei with DAPI, and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm.

Data Presentation

Table 1: Example Data from an IL-1β ELISA Experiment

Treatment GroupThis compound (µM)IL-1β (pg/mL)Standard Deviation
Unstimulated0153
LPS only0508
LPS + Nigericin01500120
LPS + Nigericin0.180075
LPS + Nigericin120025
LPS + Nigericin106010

Table 2: Troubleshooting Summary for Unexpected Cytotoxicity

Observation Potential Cause Recommended Action
High LDH release in all this compound treated wellsInhibitor-induced cytotoxicityPerform a dose-response curve to find the optimal non-toxic concentration.
High LDH release only in vehicle control wellsSolvent toxicityReduce the final concentration of the solvent (e.g., DMSO) in the culture medium.
Cell morphology changes over time with inhibitorInhibitor instability or interaction with mediaMinimize incubation time; consider testing inhibitor stability.

Visualizations

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Inflammasome Assembly & Function PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3 NLRP3 Transcription->NLRP3 Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b Activators Activators (e.g., ATP, Nigericin) Ion_Flux K+ Efflux Activators->Ion_Flux NLRP3_Activation NLRP3 Activation Ion_Flux->NLRP3_Activation NLRP3_Activation->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Caspase1 Pro-Caspase-1 Caspase1->Inflammasome Active_Caspase1 Active Caspase-1 Inflammasome->Active_Caspase1 IL1b Mature IL-1β Active_Caspase1->IL1b Cleavage Pyroptosis Pyroptosis Active_Caspase1->Pyroptosis Pro_IL1b->IL1b Nlrp3_IN_15 This compound Nlrp3_IN_15->Inflammasome Inhibition

Caption: Canonical NLRP3 Inflammasome Activation Pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Data with this compound Q1 Is IL-1β inhibition lower than expected? Start->Q1 A1_1 Check Priming & Activation Steps Q1->A1_1 Yes A1_2 Verify Inhibitor Concentration & Timing Q1->A1_2 Yes A1_3 Consider Alternative Inflammasomes Q1->A1_3 Yes Q2 Is there an unexpected change in other markers? Q1->Q2 No A2_1 Investigate Inflammasome-Independent NLRP3 Functions Q2->A2_1 Yes A2_2 Assess for Off-Target Effects Q2->A2_2 Yes Q3 Is there unexpected cytotoxicity? Q2->Q3 No A3_1 Perform Dose-Response for Cytotoxicity Q3->A3_1 Yes A3_2 Check Vehicle Control Toxicity Q3->A3_2 Yes

Caption: A logical workflow for troubleshooting unexpected data when using this compound.

References

Nlrp3-IN-15 quality control and batch variation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NLRP3-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quality control information to ensure the successful application of this inhibitor.

Quick Facts: this compound

PropertyValue
CAS Number 2767369-71-9
Molecular Formula C₂₂H₁₉NO₄
Molecular Weight 361.39 g/mol
Mechanism of Action Inhibits NLRP3 inflammasome activation by preventing ASC oligomerization.
Biological Activity Inhibits IL-1β release with an IC₅₀ of 0.114 μM in ELISA assays.

Diagrams

NLRP3_Canonical_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Stimuli Inflammasome Activators (e.g., Nigericin, ATP) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active Active NLRP3 Oligomerization K_efflux->NLRP3_active NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits ASC_speck ASC Speck Formation ASC->ASC_speck Pro_Casp1 Pro-Caspase-1 ASC_speck->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis NLRP3_IN_15 This compound NLRP3_IN_15->ASC_speck inhibits

Caption: Canonical NLRP3 Inflammasome Activation Pathway and the inhibitory action of this compound.

experimental_workflow cluster_cell_prep Cell Preparation cluster_priming_treatment Priming and Treatment cluster_activation_readout Activation and Readout seed_cells Seed Macrophages (e.g., BMDMs, THP-1) differentiate_cells Differentiate (if needed, e.g., THP-1 with PMA) seed_cells->differentiate_cells prime_cells Prime with LPS (Signal 1) add_inhibitor Add this compound (or vehicle control) prime_cells->add_inhibitor activate_inflammasome Activate with Nigericin/ATP (Signal 2) collect_supernatant Collect Supernatant activate_inflammasome->collect_supernatant lyse_cells Lyse Cells activate_inflammasome->lyse_cells elisa IL-1β/IL-18 ELISA collect_supernatant->elisa ldh_assay LDH Assay (Pyroptosis) collect_supernatant->ldh_assay western_blot Western Blot (Caspase-1, IL-1β) lyse_cells->western_blot

Caption: General experimental workflow for assessing this compound activity in a cell-based assay.

Quality Control and Batch Variation

Ensuring the quality and consistency of this compound is critical for reproducible experimental results. Below are key quality control parameters and considerations for potential batch-to-batch variation.

Typical Quality Control Specifications:

ParameterSpecificationMethod
Purity ≥98% (typically >99%)High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structure¹H-NMR, Mass Spectrometry (MS)
Appearance Crystalline solidVisual Inspection
Solubility Soluble in DMSOVisual Inspection

Understanding Batch Variation:

Batch-to-batch variability is an inherent challenge with synthetic small molecules. While reputable suppliers strive for consistency, minor differences can arise from the manufacturing process, purification methods, or the presence of polymorphs (different crystalline forms of the same compound).[1]

How to Mitigate the Impact of Batch Variation:

  • Request a Certificate of Analysis (CoA): Always obtain the CoA for the specific lot you are using. This document provides the actual quality control results for that batch.

  • Perform Internal Quality Control: If possible, perform a simple in-house validation of each new batch. This could involve running a standard dose-response curve in your assay to ensure the IC₅₀ is consistent with previous batches.

  • Consistent Handling and Storage: Adhere strictly to the recommended storage and handling instructions to prevent degradation of the compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered when using this compound in your experiments.

IssuePossible Cause(s)Suggested Solution(s)
No or weak inhibition of IL-1β release 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low.Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and activation conditions.
2. Ineffective inflammasome activation: The priming (Signal 1) or activation (Signal 2) stimulus may not be potent enough.Optimize the concentration and incubation time for your priming agent (e.g., LPS) and activating agent (e.g., nigericin, ATP).
3. Inhibitor degradation: Improper storage or handling may have led to the degradation of this compound.Ensure the compound is stored as recommended (typically at -20°C or -80°C). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
4. Cell health issues: Cells may be unhealthy, leading to a generally weak inflammatory response.Check cell viability before and after the experiment using methods like Trypan Blue exclusion or an LDH assay.
High background IL-1β release (in unstimulated or vehicle-treated cells) 1. Cell stress or over-confluence: Stressed or overly confluent cells can spontaneously activate inflammasomes.Ensure cells are seeded at an appropriate density and are not overly confluent during the experiment. Handle cells gently to minimize stress.
2. Endotoxin contamination: Reagents or media may be contaminated with endotoxins (LPS), leading to unintended priming.Use endotoxin-free reagents and media. Test your reagents for endotoxin contamination if this is a persistent issue.
Inconsistent results between experiments 1. Batch-to-batch variation of this compound: As discussed above, different lots of the inhibitor may have slight variations in potency.Always note the lot number of the inhibitor used. When starting a new series of experiments, it is good practice to use the same batch if possible. If a new batch is used, consider running a bridging experiment to compare its activity to the previous batch.
2. Variability in cell culture: Differences in cell passage number, density, or health can lead to variable responses.Use cells within a consistent and low passage number range. Standardize your cell seeding density and ensure consistent cell health.
3. Inconsistent timing of reagent addition: Variations in the timing of priming, inhibitor addition, and activation can affect the outcome.Use a multichannel pipette for simultaneous addition of reagents where possible and maintain a consistent timeline for all experimental steps.
Unexpected cytotoxicity 1. High concentration of this compound: At very high concentrations, some inhibitors may exhibit off-target cytotoxic effects.Determine the optimal, non-toxic concentration range for this compound in your specific cell type by performing a cytotoxicity assay (e.g., LDH or MTT assay) in parallel with your inhibition experiments.
2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤0.1%) and consistent across all wells, including controls.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound?

A1: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the solid compound and stock solutions at -20°C or -80°C as recommended by the supplier.

Q2: What is the optimal concentration of this compound to use in my experiments?

A2: The optimal concentration can vary depending on the cell type, activation stimulus, and experimental conditions. A good starting point is to perform a dose-response curve ranging from nanomolar to low micromolar concentrations. Based on available data, an IC₅₀ of 0.114 μM has been reported for IL-1β release inhibition, so a concentration range around this value would be appropriate for initial experiments.

Q3: Can this compound inhibit other inflammasomes?

A3: While this compound is designed to be an NLRP3 inhibitor, it is always good practice to test for specificity if your research involves other inflammasome pathways. You can assess its effect on the activation of other inflammasomes, such as NLRC4 or AIM2, using specific activators for those pathways.

Q4: What are the appropriate controls for an this compound experiment?

A4: A well-controlled experiment should include the following:

  • Untreated/Unstimulated Control: To measure baseline levels of cytokine release and cell death.

  • Primed Only Control (e.g., LPS only): To ensure the priming step itself is not causing significant inflammasome activation.

  • Activated Control (e.g., LPS + Nigericin): To establish the maximum level of inflammasome activation.

  • Vehicle Control (e.g., LPS + Nigericin + DMSO): To control for any effects of the solvent used to dissolve this compound.

  • This compound Treatment Groups: Cells treated with your desired concentrations of the inhibitor.

Q5: How can I confirm that the observed inhibition of IL-1β is due to NLRP3 inflammasome inhibition?

A5: In addition to measuring IL-1β release, you can assess other markers of NLRP3 inflammasome activation. This includes:

  • Caspase-1 activation: Measure the levels of cleaved (active) caspase-1 (p20 subunit) in the cell lysate or supernatant by Western blot.

  • ASC speck formation: Visualize the formation of ASC specks using immunofluorescence microscopy.

  • Pyroptosis: Measure cell lysis and membrane permeabilization using an LDH release assay.

Detailed Experimental Protocols

Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Mouse Bone Marrow-Derived Macrophages (BMDMs)

Materials:

  • Mouse Bone Marrow-Derived Macrophages (BMDMs)

  • Complete DMEM medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • DMSO

  • PBS

  • ELISA kit for mouse IL-1β

  • LDH cytotoxicity assay kit

  • Reagents for Western blotting (lysis buffer, antibodies against caspase-1 and IL-1β)

Procedure:

  • Cell Seeding: Seed BMDMs in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) in serum-free DMEM for 3-4 hours.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free DMEM. After the priming step, gently remove the LPS-containing medium and add the this compound dilutions (or vehicle control) to the respective wells. Incubate for 1 hour.

  • Activation (Signal 2): Add the NLRP3 activator, such as nigericin (e.g., 5-20 µM) or ATP (e.g., 2.5-5 mM), to the wells and incubate for 1-2 hours.

  • Sample Collection:

    • Carefully collect the cell culture supernatants for IL-1β ELISA and LDH assay.

    • Lyse the remaining cells in the wells with an appropriate lysis buffer for Western blot analysis.

  • Analysis:

    • Perform the IL-1β ELISA and LDH assay on the collected supernatants according to the manufacturer's instructions.

    • Perform Western blot analysis on the cell lysates to detect cleaved caspase-1 (p20) and processed IL-1β (p17).

Protocol 2: In Vitro Inhibition of NLRP3 Inflammasome Activation in Human THP-1 Monocytes

Materials:

  • THP-1 monocytes

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • DMSO

  • PBS

  • ELISA kit for human IL-1β

  • LDH cytotoxicity assay kit

  • Reagents for Western blotting

Procedure:

  • Cell Differentiation: Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10⁶ cells/well. Differentiate the cells into macrophage-like cells by treating them with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

  • Resting Phase: After differentiation, replace the PMA-containing medium with fresh, complete RPMI-1640 medium and allow the cells to rest for 24 hours.

  • Priming (Signal 1): Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) in serum-free RPMI-1640 for 3-4 hours.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free RPMI-1640. After priming, add the inhibitor dilutions or vehicle control to the wells and incubate for 1 hour.

  • Activation (Signal 2): Add the NLRP3 activator, such as nigericin (e.g., 5-20 µM) or ATP (e.g., 2.5-5 mM), and incubate for 1-2 hours.

  • Sample Collection and Analysis: Follow steps 5 and 6 as described in Protocol 1, using the appropriate ELISA kit for human IL-1β.

References

Validation & Comparative

A Comparative Guide to NLRP3 Inflammasome Inhibitors: NLRP3-IN-15 vs. MCC950

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory and autoimmune diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, driving inflammatory responses. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of current research. This guide provides a detailed comparison of two such inhibitors: NLRP3-IN-15 and the well-characterized compound MCC950, offering insights into their mechanisms, potency, and experimental evaluation.

Mechanism of Action: Targeting the Core of Inflammation

Both this compound and MCC950 function by directly targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex. While both inhibitors ultimately block the release of IL-1β, their precise molecular interactions with NLRP3 differ based on available data.

MCC950 is a potent and specific diarylsulfonylurea-containing compound that directly binds to the NACHT domain of NLRP3.[1][2][3] This interaction is thought to lock NLRP3 in an inactive conformation, inhibiting its intrinsic ATPase activity which is essential for inflammasome oligomerization and subsequent activation.[3][4] By preventing the conformational changes required for activation, MCC950 effectively blocks the downstream recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, thus halting the proteolytic cleavage and release of mature IL-1β.[1]

This compound , a more recently described inhibitor, also demonstrates potent and selective inhibition of the NLRP3 inflammasome.[5][6] Its mechanism involves the inhibition of ASC oligomerization, a critical step in the formation of the functional inflammasome complex.[6] This action prevents the recruitment and activation of pro-caspase-1, ultimately leading to a reduction in the secretion of active caspase-1 (p20) and mature IL-1β (p17).[6] While its direct binding site on NLRP3 has not been as extensively characterized in publicly available literature as that of MCC950, its ability to inhibit ASC speck formation points to a direct or proximal effect on NLRP3 conformation.

NLRP3_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Signal 1 (PAMPs/DAMPs) Signal 1 (PAMPs/DAMPs) TLR TLR Signal 1 (PAMPs/DAMPs)->TLR binds NF-kB NF-kB TLR->NF-kB activates pro-IL-1b pro-IL-1b NF-kB->pro-IL-1b upregulates NLRP3_inactive Inactive NLRP3 NF-kB->NLRP3_inactive upregulates IL-1b IL-1b pro-IL-1b->IL-1b matures to NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits ASC_speck ASC Speck ASC->ASC_speck oligomerizes pro-Caspase-1 pro-Caspase-1 ASC_speck->pro-Caspase-1 recruits Caspase-1 Caspase-1 pro-Caspase-1->Caspase-1 auto-cleavage Caspase-1->pro-IL-1b cleaves Gasdermin D Gasdermin D Caspase-1->Gasdermin D cleaves Inflammation Inflammation IL-1b->Inflammation Pyroptosis Pyroptosis Gasdermin D->Pyroptosis induces MCC950 MCC950 MCC950->NLRP3_active inhibits ATPase activity This compound This compound This compound->ASC_speck inhibits oligomerization Signal 2 (e.g., ATP, Nigericin) Signal 2 (e.g., ATP, Nigericin) Signal 2 (e.g., ATP, Nigericin)->NLRP3_inactive activates

Caption: NLRP3 inflammasome signaling pathway and points of inhibition.

Performance Data: A Quantitative Comparison

The following table summarizes the key quantitative data for this compound and MCC950 based on available literature. It is important to note that the data for MCC950 is more extensive and has been replicated across numerous studies.

ParameterThis compoundMCC950Reference
Potency (IC50 for IL-1β release) 0.114 µM (114 nM)~7.5 - 8.1 nM[2][5][6]
Target NLRP3 InflammasomeNLRP3 Inflammasome[1][6]
Mechanism Inhibits ASC oligomerizationInhibits NLRP3 ATPase activity[3][6]
Specificity Selective for NLRP3 (details limited)Highly selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes[5][7]
In Vivo Efficacy Reduces serum IL-1β and lung inflammation in a septic mouse model (50 mg/kg, i.p.)Attenuates disease in various models including CAPS, EAE, and T2D (doses vary)[6]
Pharmacokinetics (Mouse) T1/2: 1.659 h (p.o.), 1.807 h (i.p.)Orally bioavailable with demonstrated in vivo activity[6][7]
Known Off-Target Effects Not specified in available dataCarbonic Anhydrase 2

Key Experimental Protocols

Accurate evaluation of NLRP3 inflammasome inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for two key assays commonly used in the field.

IL-1β Release Assay (ELISA)

This assay quantifies the amount of mature IL-1β secreted from cells following inflammasome activation.

Cell Culture and Treatment:

  • Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight. For THP-1 cells, differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.

  • Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound, MCC950, or vehicle control for 30-60 minutes.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

ELISA Protocol:

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for IL-1β overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add the collected cell culture supernatants and a standard curve of recombinant IL-1β to the plate and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for IL-1β. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of IL-1β in the samples is determined by interpolating from the standard curve.

ASC Speck Visualization (Immunofluorescence)

This assay visualizes the formation of ASC specks, a hallmark of inflammasome activation, using microscopy.

Cell Culture and Treatment:

  • Cell Seeding: Seed BMDMs or THP-1 cells on glass coverslips in a 24-well plate.

  • Priming and Activation: Prime and activate the cells as described in the IL-1β release assay protocol. Include a non-activated control group.

  • Fixation: After stimulation, wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against ASC overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Nuclear Staining: (Optional) Counterstain the nuclei with DAPI for 5-10 minutes.

  • Mounting: Wash the cells and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. ASC specks will appear as distinct, bright puncta within the cytoplasm of activated cells. The percentage of cells with ASC specks can be quantified.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A 1. Cell Culture (BMDMs or THP-1) B 2. Priming (LPS) A->B C 3. Inhibitor Incubation (this compound or MCC950) B->C D 4. NLRP3 Activation (ATP or Nigericin) C->D E 5a. IL-1β Release Assay (ELISA) D->E F 5b. ASC Speck Visualization D->F K K E->K Quantitative Potency (IC50) L L F->L Mechanism of Action G 1. Animal Model of NLRP3-driven Disease H 2. Inhibitor Administration G->H I 3. Assessment of Disease Phenotype H->I J 4. Measurement of Inflammatory Markers (e.g., IL-1β) H->J M M I->M Therapeutic Efficacy J->M

Caption: Typical workflow for evaluating NLRP3 inhibitors.

Conclusion

Both this compound and MCC950 are valuable tools for researchers studying the NLRP3 inflammasome. MCC950 is a well-established and highly characterized inhibitor with a wealth of publicly available data on its potency, specificity, and in vivo efficacy. Its direct interaction with the NLRP3 ATPase domain is a key feature of its mechanism. This compound is a potent inhibitor that effectively blocks NLRP3-dependent IL-1β release and ASC oligomerization, with demonstrated in vivo activity. However, further studies are needed to fully elucidate its precise binding site, comprehensive selectivity profile, and to directly compare its efficacy against MCC950 in various disease models. Researchers should consider the extent of available data and the specific requirements of their experimental system when choosing between these two inhibitors.

References

A Comparative Analysis of NLRP3 Inflammasome Inhibitors: Benchmarking Nlrp3-IN-15 Against Established Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Nlrp3-IN-15 against other prominent NLRP3 inflammasome inhibitors, including MCC950, Oridonin, and CY-09. This report synthesizes available experimental data to facilitate an objective evaluation of their performance and characteristics.

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention. A growing number of small molecule inhibitors have been developed to modulate its activity. This guide focuses on a comparative analysis of this compound and other key inhibitors.

Disclaimer: Publicly available information specifically identifying "this compound" is limited. This guide is based on the available data for a potent N-cyano sulfoximineurea derivative referred to as "Compound 15" in scientific literature, which is assumed to be this compound for the purpose of this comparison.

Quantitative Comparison of NLRP3 Inhibitors

The following table summarizes the in vitro potency of this compound and its comparators based on their half-maximal inhibitory concentration (IC50) values against NLRP3 inflammasome activation. Lower IC50 values indicate higher potency.

InhibitorIC50 Value (nM)Cell TypeNotes
This compound (assumed) 7Mouse Bone Marrow-Derived Macrophages (BMDMs)A highly potent and selective N-cyano sulfoximineurea derivative[1].
MCC950 7.5Mouse Bone Marrow-Derived Macrophages (BMDMs)A potent and selective diarylsulfonylurea-containing inhibitor[2][3].
8.1Human Monocyte-Derived Macrophages (HMDMs)Demonstrates comparable potency in human cells[2].
Oridonin ~780.4Not specifiedA natural product with moderate anti-inflammatory properties[4]. Recent derivatives have shown improved potency.
CY-09 Not explicitly defined in nM, but effective at 1-10 µMLipopolysaccharide (LPS)-primed Bone Marrow-Derived Macrophages (BMDMs)A selective and direct NLRP3 inhibitor that binds to the ATP-binding motif of the NACHT domain.

Mechanism of Action and Selectivity

A crucial aspect of any NLRP3 inhibitor is its mechanism of action and its selectivity over other inflammasomes.

  • This compound (assumed as Compound 15): This compound is described as a highly potent and selective NLRP3 inflammasome inhibitor with a good pharmacokinetic profile[1]. Its precise binding site and mechanism are not detailed in the available literature but is part of a series of N-cyano sulfoximineurea derivatives.

  • MCC950: This is one of the most well-characterized NLRP3 inhibitors. It directly targets the NACHT domain of NLRP3, preventing ATP hydrolysis and subsequent inflammasome assembly and activation[5]. MCC950 is highly selective for NLRP3 and does not inhibit other inflammasomes like AIM2, NLRC4, or NLRP1[5].

  • Oridonin: This natural diterpenoid acts as a covalent inhibitor of NLRP3. It forms a covalent bond with cysteine 279 in the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7, a kinase essential for inflammasome activation[6]. Oridonin is reported to be specific for the NLRP3 inflammasome[6].

  • CY-09: This inhibitor directly binds to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity and preventing inflammasome assembly[7]. It has been shown to be selective for the NLRP3 inflammasome[7].

In Vivo Efficacy

Preclinical in vivo studies are vital for assessing the therapeutic potential of these inhibitors.

  • This compound (assumed as Compound 15): In vivo studies have shown that this compound and its analogs significantly inhibit NLRP3-dependent IL-1β secretion in mice, indicating good translation of its in vitro potency to an in vivo setting[1].

  • MCC950: Extensive in vivo studies have demonstrated the efficacy of MCC950 in various animal models of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS) and multiple sclerosis[3]. It effectively reduces IL-1β production and attenuates disease severity[3].

  • Oridonin: In vivo studies have shown that Oridonin has therapeutic effects in mouse models of peritonitis, gouty arthritis, and type 2 diabetes by inhibiting NLRP3 activation[6].

  • CY-09: This compound has demonstrated remarkable therapeutic effects in mouse models of CAPS and type 2 diabetes[7]. It has also been shown to be effective in a mouse model of MSU-induced peritonitis[7].

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

NLRP3_Inflammasome_Pathway cluster_activation NLRP3 Activation Signals cluster_inflammasome NLRP3 Inflammasome Complex cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Activate K_efflux K+ Efflux K_efflux->NLRP3 ROS mtROS ROS->NLRP3 ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves GSDMD Gasdermin-D Casp1->GSDMD Cleaves IL1b IL-1β (Secretion) Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitors NLRP3 Inhibitors (this compound, MCC950, Oridonin, CY-09) Inhibitors->NLRP3 Inhibit

Caption: NLRP3 Inflammasome Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Cell_Culture 1. Culture Macrophages (e.g., BMDMs, THP-1) Priming 2. Prime with LPS (Signal 1) Cell_Culture->Priming Inhibitor_Treatment 3. Treat with NLRP3 Inhibitor Priming->Inhibitor_Treatment Activation 4. Activate with ATP/Nigericin (Signal 2) Inhibitor_Treatment->Activation Measurement 5. Measure IL-1β release (ELISA) & Caspase-1 activation (Western Blot) Activation->Measurement Animal_Model 1. Select Animal Model (e.g., MSU-induced Peritonitis) Inhibitor_Admin 2. Administer NLRP3 Inhibitor Animal_Model->Inhibitor_Admin Induction 3. Induce Inflammation (e.g., MSU injection) Inhibitor_Admin->Induction Analysis 4. Analyze Inflammatory Markers (e.g., IL-1β in peritoneal lavage) Induction->Analysis

References

Comparative Analysis of Nlrp3-IN-15 and Alternative NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Nlrp3-IN-15's inhibitory effect against other known NLRP3 inflammasome inhibitors.

This guide provides an objective comparison of the investigational NLRP3 inflammasome inhibitor, this compound, with established alternative inhibitors: MCC950, Oridonin, and CY-09. The comparative analysis is supported by experimental data on their inhibitory activities, presented in a clear, tabular format. Detailed experimental protocols for key validation assays are also provided to facilitate the replication and verification of these findings. Visual diagrams generated using Graphviz illustrate the underlying signaling pathways, experimental workflows, and the logical structure of this guide.

I. Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against key events in the NLRP3 inflammasome activation cascade. This data provides a quantitative basis for comparing their potency.

InhibitorTarget/AssayIC50 ValueCell Type
This compound IL-1β Release114 nMNot Specified
MCC950 IL-1β Release~7.5 - 8.1 nMMouse Bone Marrow-Derived Macrophages (BMDMs) & Human Monocyte-Derived Macrophages (HMDMs)[1][2]
ASC OligomerizationInhibition observedMouse Bone Marrow-Derived Macrophages (BMDMs)[3]
Caspase-1 ActivationInhibition observedMouse Bone Marrow-Derived Macrophages (BMDMs)
Oridonin Derivative IL-1β Release77.2 nMNot Specified
Oridonin IL-1β Release780.4 nMNot Specified
ASC OligomerizationInhibition observedNot Specified
Caspase-1 ActivationInhibition observedNot Specified[4][5]
CY-09 IL-1β Release~1 - 10 µM (effective concentration)Mouse Bone Marrow-Derived Macrophages (BMDMs)[6]
NLRP3 ATPase ActivityInhibition observedPurified NLRP3
ASC OligomerizationInhibition observedNot Specified

II. Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

NLRP3_Inflammasome_Pathway cluster_upstream Upstream Signals cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 NF-kB NF-kB TLR4->NF-kB Pro-IL-1B Pro-IL-1B NF-kB->Pro-IL-1B NLRP3_inactive NLRP3 (inactive) NF-kB->NLRP3_inactive IL-1B IL-1B Pro-IL-1B->IL-1B maturation NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Activation Signals (e.g., K+ efflux) ASC ASC NLRP3_active->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 auto-cleavage Caspase-1->Pro-IL-1B cleaves Pyroptosis Pyroptosis Caspase-1->Pyroptosis induces

Caption: NLRP3 Inflammasome Signaling Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Priming cluster_treatment Inhibitor Treatment & Activation cluster_assays Downstream Assays Seed Macrophages Seed Macrophages LPS Priming LPS Priming Seed Macrophages->LPS Priming Inhibitor Incubation Inhibitor Incubation LPS Priming->Inhibitor Incubation NLRP3 Activator NLRP3 Activator (e.g., Nigericin, ATP) Inhibitor Incubation->NLRP3 Activator IL-1B_ELISA IL-1β ELISA NLRP3 Activator->IL-1B_ELISA Caspase-1_Assay Caspase-1 Activity Assay NLRP3 Activator->Caspase-1_Assay ASC_Oligomerization ASC Oligomerization Assay NLRP3 Activator->ASC_Oligomerization

Caption: Experimental Workflow for Inhibitor Validation.

Comparison_Logic Objective Objective: Validate this compound's Inhibitory Effect Identify_Alternatives Identify Alternatives: MCC950, Oridonin, CY-09 Objective->Identify_Alternatives Visualize_Information Visualize Information: Pathways & Workflows Objective->Visualize_Information Gather_Data Gather Experimental Data: IC50 values, Assay Results Identify_Alternatives->Gather_Data Compare_Potency Compare Potency: Quantitative Analysis Gather_Data->Compare_Potency Provide_Protocols Provide Experimental Protocols: Reproducibility Gather_Data->Provide_Protocols Conclusion Conclusion: Objective Assessment of This compound's Efficacy Compare_Potency->Conclusion Provide_Protocols->Conclusion Visualize_Information->Conclusion

References

A Comparative Guide to the Specificity of NLRP3 Inflammasome Inhibitors versus Pan-Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory and cell death research, the precise modulation of signaling pathways is paramount. This guide provides a detailed comparison between the specificity of NLRP3 inflammasome inhibitors and pan-caspase inhibitors, offering insights into their mechanisms of action, supported by experimental data and protocols. While this guide aims to compare a specific NLRP3 inhibitor, NLRP3-IN-15, public domain information on this compound is limited. Therefore, we will utilize data from well-characterized NLRP3 inhibitors, such as MCC950, as a representative for this class of molecules in our comparative analysis against pan-caspase inhibitors like Z-VAD-FMK.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between NLRP3 inhibitors and pan-caspase inhibitors lies in their molecular targets within the inflammatory and apoptotic signaling cascades. NLRP3 inhibitors act upstream, preventing the initial assembly of the inflammasome complex, while pan-caspase inhibitors act further downstream, blocking the activity of multiple caspase enzymes responsible for executing inflammatory and apoptotic events.

NLRP3 Inflammasome Inhibitors: These inhibitors are designed to directly bind to the NLRP3 protein, a key sensor in the innate immune system.[1][2] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1 to form the inflammasome complex.[3][4] This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and initiates a form of programmed cell death called pyroptosis.[3] NLRP3 inhibitors, by binding to specific domains of the NLRP3 protein, prevent this initial inflammasome formation, thus halting the entire downstream cascade.[5][6]

Pan-Caspase Inhibitors: This class of inhibitors, exemplified by Z-VAD-FMK, possesses a broad spectrum of activity against multiple members of the caspase family of cysteine proteases.[7] Caspases are central players in both apoptosis (programmed cell death) and inflammation. Pan-caspase inhibitors typically work by irreversibly binding to the catalytic site of these enzymes, thereby preventing them from cleaving their respective substrates.[7] This broad inhibition affects not only inflammatory caspases like caspase-1 but also apoptotic caspases such as caspase-3, -7, -8, and -9.

Signaling Pathways and Points of Inhibition

To visualize the distinct points of intervention for these two inhibitor classes, the following signaling pathway diagrams are provided.

NLRP3_Pathway cluster_upstream Upstream Activation cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive Activation Signal NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_GSDMD Pro-Gasdermin D Casp1->Pro_GSDMD Cleavage IL1b Mature IL-1β (Inflammation) Pro_IL1b->IL1b GSDMD Gasdermin D Pore (Pyroptosis) Pro_GSDMD->GSDMD NLRP3_IN_15 NLRP3 Inhibitor (e.g., MCC950) NLRP3_IN_15->NLRP3_active Inhibition Pan_Caspase_Inhibitor Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) Pan_Caspase_Inhibitor->Casp1 Inhibition

Figure 1: NLRP3 Inflammasome Pathway and Inhibitor Targets.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and performance metrics of NLRP3 inhibitors (represented by MCC950) and pan-caspase inhibitors (represented by Z-VAD-FMK).

Table 1: Specificity and Potency

FeatureNLRP3 Inhibitor (e.g., MCC950)Pan-Caspase Inhibitor (e.g., Z-VAD-FMK)
Primary Target NLRP3 protein[8]Multiple caspases (e.g., -1, -3, -4, -5, -7, -8, -9)[7]
Mechanism Prevents inflammasome assembly[8]Irreversibly binds to caspase catalytic site[7]
IC50 for Target ~7.5 nM (for IL-1β release in mouse BMDM)[8]Varies by caspase (typically in the nM to low µM range)
Specificity Highly specific for NLRP3 inflammasome[8]Broad-spectrum, inhibits multiple caspases
Off-Target Effects Minimal off-target effects on other inflammasomes or general cell health reported[8]Can induce necroptosis in some cell types, potential for off-target effects due to broad caspase inhibition

Table 2: Functional Consequences of Inhibition

Functional OutcomeNLRP3 Inhibitor (e.g., MCC950)Pan-Caspase Inhibitor (e.g., Z-VAD-FMK)
IL-1β Secretion Potent inhibition[8]Potent inhibition
Pyroptosis Inhibited[6]Inhibited
Apoptosis No direct effect on extrinsic or intrinsic apoptosis pathwaysPotent inhibition of multiple apoptotic pathways
Cell Viability Generally well-tolerated with low cytotoxicity[8]Can be cytotoxic at higher concentrations or in specific cell lines

Experimental Protocols

To empirically compare the specificity of these inhibitors, the following key experiments are recommended.

IL-1β Release Assay (ELISA)

This assay quantifies the amount of mature IL-1β secreted from cells, a direct downstream product of NLRP3 inflammasome activation.

Methodology:

  • Cell Culture and Priming:

    • Plate bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in a 96-well plate.

    • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[9][10]

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with varying concentrations of the NLRP3 inhibitor or pan-caspase inhibitor for 30-60 minutes.

  • NLRP3 Activation:

    • Stimulate the cells with an NLRP3 activator such as ATP (5 mM) or Nigericin (10 µM) for 1-2 hours.[9][10]

  • Sample Collection:

    • Centrifuge the plate and collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for IL-1β.[9][10][11]

    • Block non-specific binding sites.

    • Add cell supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.[9][11]

    • Wash and add streptavidin-HRP conjugate.[11]

    • Add a colorimetric substrate (e.g., TMB) and stop the reaction.[11]

    • Measure the absorbance at 450 nm using a microplate reader.[11]

    • Calculate the concentration of IL-1β based on the standard curve.

Caspase-1 Activity Assay

This assay measures the enzymatic activity of caspase-1, providing a direct readout of inflammasome activation.

Methodology:

  • Cell Lysis:

    • Following cell treatment as described in the IL-1β assay, lyse the cells using a specific lysis buffer to release intracellular contents, including active caspase-1.[12][13]

  • Fluorometric or Colorimetric Detection:

    • Add the cell lysate to a 96-well plate.

    • Add a specific caspase-1 substrate conjugated to a fluorophore (e.g., Ac-YVAD-AFC) or a chromophore (e.g., Ac-YVAD-pNA).[12][13]

    • Active caspase-1 in the lysate will cleave the substrate, releasing the fluorescent or colored molecule.

  • Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (405 nm for pNA) over time using a microplate reader.[12][13][14]

    • The rate of substrate cleavage is proportional to the caspase-1 activity in the sample.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Inhibitor Treatment & Activation cluster_assays Downstream Assays start Plate Cells (BMDMs or THP-1) prime Prime with LPS start->prime inhibitor Add Inhibitor (NLRP3i or Pan-Caspasei) prime->inhibitor activate Activate with ATP or Nigericin inhibitor->activate supernatant Collect Supernatant activate->supernatant cells Lyse Cells activate->cells elisa IL-1β ELISA supernatant->elisa caspase_assay Caspase-1 Activity Assay cells->caspase_assay Data Analysis Data Analysis elisa->Data Analysis caspase_assay->Data Analysis

Figure 2: General Experimental Workflow for Inhibitor Comparison.

Conclusion: Choosing the Right Tool for the Job

The choice between an NLRP3 inhibitor and a pan-caspase inhibitor is dictated by the specific research question and the desired experimental outcome.

  • For studying the specific role of the NLRP3 inflammasome in a biological process, a highly specific NLRP3 inhibitor is the superior choice. Its targeted action allows for the dissection of the NLRP3 pathway without confounding effects from the inhibition of other cellular processes like apoptosis.

  • For broadly inhibiting inflammation and apoptosis , a pan-caspase inhibitor is effective. However, researchers must be cautious of its widespread effects and the potential for off-target consequences that may complicate data interpretation.

References

A Comparative Analysis of NLRP3 Inflammasome Inhibitors: Nlrp3-IN-15 and Glyburide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two inhibitors of the NLRP3 inflammasome: Nlrp3-IN-15, a potent and selective inhibitor, and Glyburide, a well-established anti-diabetic drug with known NLRP3-inhibiting properties. This document aims to furnish researchers with the necessary data to make informed decisions regarding the selection and application of these compounds in preclinical research.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation in response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggers a cascade of inflammatory responses. This process involves the cleavage of pro-caspase-1 to its active form, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a key therapeutic target.

Comparative Performance Data

The following tables summarize the key quantitative data for this compound and Glyburide, offering a direct comparison of their efficacy and known properties.

CompoundTargetMechanism of ActionIC50 for IL-1β Release (µM)Known Off-Target Effects
This compound NLRP3 InflammasomeInhibits ASC oligomerization[1]0.114[1]Not extensively documented; shows metabolic stability in human and mouse liver microsomes[1]
Glyburide NLRP3 Inflammasome (indirectly)Acts upstream of NLRP3, downstream of the P2X7 receptor; mechanism is independent of its action on KATP channels for insulin secretionVaries depending on cell type and stimulus (typically in the higher µM range)Inhibition of ATP-sensitive potassium (KATP) channels, leading to hypoglycemia[2]

Mechanism of Action and Specificity

This compound is a potent and selective inhibitor of the NLRP3 inflammasome.[1] Mechanistic studies have revealed that it functions by blocking the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the assembly and activation of the inflammasome complex.[1] The cited research indicates its selectivity, though comprehensive screening data against a full panel of other inflammasomes is not yet widely published.

Glyburide , a sulfonylurea drug primarily used for type 2 diabetes, indirectly inhibits the NLRP3 inflammasome. Its inhibitory action is specific to the NLRP3 inflammasome, as it does not prevent IL-1β release from cells with activated NLRC4 or NLRP1 inflammasomes.[2] The mechanism is independent of its glucose-lowering effect, which is mediated by the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[2] Glyburide acts upstream of NLRP3 but downstream of the P2X7 receptor.[2] A significant drawback of using Glyburide as an NLRP3 inhibitor in a research or therapeutic context is its potential to cause hypoglycemia at the high doses required for effective inflammasome inhibition.[2]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the canonical NLRP3 inflammasome activation pathway and the points of intervention for this compound and Glyburide.

NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR P2X7 P2X7 Receptor PAMPs_DAMPs->P2X7 e.g., ATP NFkB NF-κB Activation TLR->NFkB Signal 1 (Priming) K_efflux K+ Efflux P2X7->K_efflux Signal 2 (Activation) pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA pro_IL1b pro-IL-1β pro_IL1b_mRNA->pro_IL1b Translation NLRP3_inactive Inactive NLRP3 NLRP3_mRNA->NLRP3_inactive Translation IL1b Mature IL-1β pro_IL1b->IL1b NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC ASC_oligomers ASC Oligomerization (ASC Specks) ASC->ASC_oligomers pro_caspase1 pro-Caspase-1 ASC_oligomers->pro_caspase1 Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Cleavage Caspase1->pro_IL1b Cleavage Secretion Secretion IL1b->Secretion Glyburide Glyburide Glyburide->NLRP3_active Inhibits (Upstream) Nlrp3_IN_15 This compound Nlrp3_IN_15->ASC_oligomers Inhibits

Caption: Canonical NLRP3 inflammasome activation pathway and inhibitor targets.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of NLRP3 inflammasome inhibitors are provided below.

NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the in vitro activation of the NLRP3 inflammasome in primary mouse macrophages, a common cellular model for studying inflammasome biology.

Materials:

  • Bone marrow cells isolated from mice

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • Inhibitor compounds (this compound or Glyburide)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (24-well or 96-well)

Procedure:

  • BMDM Differentiation: Culture bone marrow cells in DMEM with M-CSF for 6-7 days to differentiate them into macrophages.

  • Seeding: Seed the differentiated BMDMs into 24-well or 96-well plates at a density of 0.5-1 x 10^6 cells/mL and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) in fresh serum-free DMEM for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with the desired concentrations of this compound or Glyburide for a specified time (e.g., 30-60 minutes). A vehicle control (e.g., DMSO) should be included.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

  • Sample Collection: After incubation, centrifuge the plates and collect the cell culture supernatants for downstream analysis of IL-1β secretion and caspase-1 activity. The cell lysates can also be collected for Western blot analysis of pro-IL-1β and cleaved caspase-1.

BMDM_Workflow cluster_prep Cell Preparation cluster_experiment Inflammasome Activation Assay cluster_analysis Downstream Analysis isolate Isolate Bone Marrow differentiate Differentiate with M-CSF (6-7 days) isolate->differentiate seed Seed BMDMs differentiate->seed prime Prime with LPS (Signal 1) seed->prime inhibit Treat with Inhibitor prime->inhibit activate Activate with ATP/Nigericin (Signal 2) inhibit->activate collect Collect Supernatant & Lysate activate->collect elisa IL-1β ELISA collect->elisa caspase_assay Caspase-1 Activity Assay collect->caspase_assay western Western Blot collect->western

Caption: Experimental workflow for NLRP3 inflammasome activation in BMDMs.

Interleukin-1β (IL-1β) ELISA

This protocol outlines the quantitative measurement of secreted IL-1β in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

  • IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Cell culture supernatants from the inflammasome activation assay

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (typically provided in the kit)

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with wash buffer and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add standards (serial dilutions of recombinant IL-1β) and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add the TMB substrate. Incubate until a color change is observed (typically 15-30 minutes) in the dark.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of IL-1β in the samples.

Caspase-1 Activity Assay

This protocol describes the measurement of active caspase-1 in cell culture supernatants using a fluorometric or colorimetric assay.

Materials:

  • Caspase-1 activity assay kit (containing a specific caspase-1 substrate, e.g., YVAD-AFC or YVAD-pNA)

  • Cell culture supernatants

  • Assay buffer

  • 96-well black or clear plate (depending on the assay type)

  • Fluorometer or spectrophotometer

Procedure:

  • Sample Preparation: Collect cell culture supernatants as described in the inflammasome activation protocol.

  • Assay Reaction: In a 96-well plate, mix the cell culture supernatant with the caspase-1 substrate and assay buffer according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (e.g., 405 nm for pNA) using a plate reader.

  • Data Analysis: The increase in fluorescence or absorbance is proportional to the caspase-1 activity in the sample. Compare the readings of treated samples to untreated controls.

Conclusion

Both this compound and Glyburide demonstrate inhibitory effects on the NLRP3 inflammasome, but they differ significantly in their mechanism, potency, and off-target profiles. This compound emerges as a more potent and potentially more specific tool for targeted research due to its direct action on ASC oligomerization and higher potency. Glyburide, while a useful pharmacological tool for studying the NLRP3 pathway, is limited by its indirect mechanism and the significant off-target effect of hypoglycemia, which complicates its in vivo application for inflammasome-related research. The choice between these two inhibitors will ultimately depend on the specific experimental goals, the need for high potency and specificity, and the tolerance for off-target effects. Further characterization of this compound's selectivity against a broader range of cellular targets will be crucial for its development as a lead compound for therapeutic applications.

References

Independent Verification of NLRP3 Inflammasome Inhibitor Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of drug discovery. A key parameter for characterizing these inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. This guide provides a framework for the independent verification of the IC50 value of NLRP3 inhibitors, using a comparative analysis of established compounds. While specific data for a compound designated "NLRP3-IN-15" is not publicly available, this guide will serve as a template for its evaluation against other known inhibitors.

Comparative Potency of NLRP3 Inhibitors

The potency of various small molecule inhibitors targeting the NLRP3 inflammasome is summarized in the table below. These values, derived from diverse experimental systems, highlight the spectrum of potencies achieved in the field.

CompoundIC50 ValueCell TypeNotes
MCC9507.5 nMMouse Bone Marrow-Derived Macrophages (BMDMs)A potent and widely studied selective NLRP3 inhibitor.[1]
MCC9508.1 nMHuman Monocyte-Derived Macrophages (HMDMs)Demonstrates high potency in human cells.[1]
CY-096 µMMouse Bone Marrow-Derived Macrophages (BMDMs)A direct covalent modifier of the NLRP3 inflammasome.[2][3]
OLT1177 (dapansutrile)1 nMJ774 MacrophagesPrevents NLRP3 interaction with ASC by inhibiting ATPase activity.[2][3]
Glyburide10–20 µMBone Marrow-Derived Macrophages (BMDMs)An anti-diabetic drug also found to inhibit NLRP3 activation.[4]
INF3910 µMNot specifiedA non-toxic, irreversible NLRP3 inflammasome inhibitor.[2][3]
Oridonin~0.75 µMNot specifiedA natural product that covalently binds to NLRP3.[1][3]
Tranilast10–15 µMNot specifiedAn anti-inflammatory drug that inhibits inflammasome activation.[2]
YQ1280.30 µMMouse MacrophagesA selective NLRP3 inhibitor with good brain penetrance.[4]

Visualizing the NLRP3 Inflammasome Activation Pathway

The following diagram illustrates the canonical pathway of NLRP3 inflammasome activation, a critical process in the innate immune response.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR / TNFR PAMPs_DAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB NLRP3_proIL1B_exp ↑ NLRP3 & pro-IL-1β Expression NFkB->NLRP3_proIL1B_exp NLRP3_act NLRP3 Activation Stimuli ATP, Nigericin, MSU crystals K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_act ASC ASC NLRP3_act->ASC recruits Inflammasome NLRP3 Inflammasome (Oligomerization) NLRP3_act->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1B Mature IL-1β Pro_IL1B->IL1B IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis IC50_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Start Start: Culture Macrophages Plate Plate Cells in 96-well Plate Start->Plate Prime Prime with LPS (Signal 1) Plate->Prime Inhibit Add Test Inhibitor (Serial Dilutions) Prime->Inhibit Activate Activate with Nigericin/ATP (Signal 2) Inhibit->Activate Collect Collect Supernatant Activate->Collect ELISA IL-1β ELISA Collect->ELISA LDH LDH Assay (Cytotoxicity) Collect->LDH Analyze Data Analysis: IC50 Calculation ELISA->Analyze LDH->Analyze

References

Benchmarking Nlrp3-IN-15: A Comparative Guide to Leading Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its aberrant activation is implicated in conditions from autoimmune disorders to neurodegenerative diseases. This guide provides a comparative analysis of Nlrp3-IN-15 against two other well-characterized NLRP3 inflammasome inhibitors: MCC950 and Oridonin. The information presented herein is based on available preclinical data and is intended to assist researchers in selecting the appropriate tool compound for their studies.

Performance Comparison of NLRP3 Inflammasome Inhibitors

The following table summarizes the key performance indicators for this compound, MCC950, and Oridonin based on published in vitro studies. It is important to note that the IC50 values presented are derived from different studies and may not be directly comparable due to variations in experimental conditions, such as cell types, stimuli, and assay protocols.

InhibitorTargetMechanism of ActionIL-1β Release IC50Cell Type
This compound NLRP3Selective, direct inhibitor0.114 µM[1]Not specified in readily available sources
MCC950 NLRP3Potent and selective, blocks the Walker B motif, inhibiting ATP hydrolysis~7.5-8.1 nMBone Marrow-Derived Macrophages (BMDMs), Human Monocyte-Derived Macrophages (HMDMs)
8 nMTHP-1 cells
Oridonin NLRP3Covalent modification of Cys279 in the NACHT domain1.24 µMNot specified in readily available sources

Note: The lack of directly comparative studies testing these three inhibitors in a single experimental setup necessitates caution when interpreting the relative potencies based on the IC50 values listed above.

Delving into the Mechanisms: How They Disrupt the Inflammasome

The efficacy of these inhibitors stems from their distinct mechanisms of action, which target different aspects of NLRP3 inflammasome activation.

This compound is a potent and selective direct inhibitor of the NLRP3 inflammasome. While its precise binding site on the NLRP3 protein is not extensively detailed in publicly available literature, its ability to inhibit IL-1β release indicates a direct interference with the inflammasome's core machinery.

MCC950 is one of the most extensively studied NLRP3 inhibitors. It specifically targets the NACHT domain of NLRP3, binding to the Walker B motif. This interaction is crucial as it prevents the hydrolysis of ATP, a critical step for the conformational changes required for NLRP3 activation and subsequent oligomerization.

Oridonin , a natural product, employs a different strategy. It acts as a covalent inhibitor, forming a bond with cysteine 279 within the NACHT domain of NLRP3. This irreversible modification effectively inactivates the NLRP3 protein, preventing its participation in the inflammasome complex.

Visualizing the Inhibition: Signaling Pathways and Experimental Workflow

To better understand the points of intervention for these inhibitors, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating their efficacy.

NLRP3_Pathway cluster_activation NLRP3 Activation cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Intervention Points PAMPs/DAMPs PAMPs/DAMPs Priming (NF-κB) Priming (NF-κB) PAMPs/DAMPs->Priming (NF-κB) Signal 1 NLRP3 Inactive NLRP3 Inactive Priming (NF-κB)->NLRP3 Inactive Upregulates Signal 2 Signal 2 Signal 2->NLRP3 Inactive Induces conformational change NLRP3 Active NLRP3 Active NLRP3 Inactive->NLRP3 Active Induces conformational change ASC ASC NLRP3 Active->ASC Recruits NLRP3 Inflammasome NLRP3 Inflammasome NLRP3 Active->NLRP3 Inflammasome Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits ASC->NLRP3 Inflammasome ASC Oligomerization ASC Oligomerization ASC->ASC Oligomerization Pro-Caspase-1->NLRP3 Inflammasome Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 Cleaves Pro-Caspase-1 IL-1β IL-1β Caspase-1->IL-1β Cleaves Pro-IL-1β Pyroptosis Pyroptosis Caspase-1->Pyroptosis Induces Pro-IL-1β Pro-IL-1β This compound This compound This compound->NLRP3 Active Inhibits MCC950 MCC950 MCC950->NLRP3 Active Inhibits ATP hydrolysis Oridonin Oridonin Oridonin->NLRP3 Inactive Covalently modifies

Caption: NLRP3 inflammasome signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Culture Macrophages Culture Macrophages (e.g., BMDMs, THP-1) Seed Cells Seed cells in multi-well plates Culture Macrophages->Seed Cells Priming Prime with LPS (Signal 1) Seed Cells->Priming Inhibitor Incubation Incubate with This compound, MCC950, or Oridonin Priming->Inhibitor Incubation Activation Activate with ATP or Nigericin (Signal 2) Inhibitor Incubation->Activation Collect Supernatant Collect Supernatant Activation->Collect Supernatant Lyse Cells Lyse Cells Activation->Lyse Cells IL-1β ELISA IL-1β ELISA Collect Supernatant->IL-1β ELISA ASC Oligomerization Assay ASC Oligomerization (Western Blot) Lyse Cells->ASC Oligomerization Assay Quantify IL-1β Quantify IL-1β levels IL-1β ELISA->Quantify IL-1β Visualize ASC Specks Visualize ASC oligomers ASC Oligomerization Assay->Visualize ASC Specks Determine IC50 Determine IC50 values Quantify IL-1β->Determine IC50

Caption: Experimental workflow for evaluating NLRP3 inflammasome inhibitors.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize NLRP3 inflammasome inhibitors. Specific parameters such as cell density, incubation times, and reagent concentrations should be optimized for individual experimental setups.

In Vitro IL-1β Release Assay

Objective: To quantify the inhibitory effect of compounds on NLRP3-dependent IL-1β secretion from macrophages.

Cell Lines:

  • Bone Marrow-Derived Macrophages (BMDMs) from mice

  • Human monocytic cell line (THP-1), differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA)

Protocol:

  • Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound, MCC950, or Oridonin for 30-60 minutes. Include a vehicle control (e.g., DMSO).

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 60-90 minutes.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.

ASC Oligomerization Assay

Objective: To assess the effect of inhibitors on the formation of the ASC speck, a hallmark of inflammasome activation.

Protocol:

  • Cell Treatment: Follow the same cell seeding, priming, inhibitor treatment, and activation steps as described in the IL-1β release assay, typically performed in a larger format (e.g., 6-well plate).

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with a buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40).

  • Pelleting of Insoluble Fraction: Centrifuge the cell lysates at a low speed (e.g., 6000 x g) to pellet the insoluble fraction containing the large ASC specks.

  • Cross-linking: Resuspend the pellet in PBS and cross-link the ASC oligomers using a cross-linking agent like Disuccinimidyl suberate (DSS).

  • Western Blotting: Denature the cross-linked samples in Laemmli buffer, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for ASC, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Visualization: Visualize the ASC monomers, dimers, and high-molecular-weight oligomers using an enhanced chemiluminescence (ECL) detection system. A reduction in the high-molecular-weight species in the inhibitor-treated samples indicates inhibition of ASC oligomerization.

Conclusion

This compound, MCC950, and Oridonin represent valuable tools for investigating the role of the NLRP3 inflammasome in health and disease. While MCC950 is currently the most potent and well-characterized of the three, this compound offers a strong alternative for researchers. Oridonin, with its covalent mechanism of action, provides a different modality of inhibition that can be useful for specific experimental questions. The absence of direct comparative studies underscores the need for head-to-head evaluations to definitively establish the relative potency and efficacy of these inhibitors under identical conditions. Researchers should carefully consider the available data and the specific requirements of their experimental system when selecting an NLRP3 inhibitor.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Nlrp3-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of Nlrp3-IN-15, a potent and selective NLRP3 inflammasome inhibitor. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

The disposal of this compound, as with any research chemical, must be approached with a clear understanding of its potential hazards and in accordance with institutional and regulatory guidelines. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, general principles for the disposal of small molecule inhibitors and laboratory chemicals should be strictly followed.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including weighing and dissolution, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound, in solid form or in solution, is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any labware that has come into direct contact with the solid compound in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. It is imperative not to mix this waste with other chemical waste streams unless their compatibility is known and verified.

2. Labeling:

  • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. Include the date of waste accumulation.

3. Storage:

  • Store the hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose. The primary method of disposal for such compounds is typically high-temperature incineration by a specialized facility.

Quantitative Data Summary

PropertyData/InformationSource/Consideration
Physical State SolidGeneral information for small molecule inhibitors.
Solubility Soluble in DMSOCommon solvent for in vitro studies of similar compounds.
Recommended PPE Safety goggles, chemical-resistant gloves, lab coatStandard laboratory safety practice.
Primary Disposal Route Hazardous Waste IncinerationGeneral guidance for non-biodegradable organic compounds.
Incompatible Wastes Strong oxidizing agents, strong acids, strong basesGeneral precaution for organic compounds.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal Solid_Waste Solid this compound Waste (e.g., powder, contaminated labware) Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Liquid_Waste Liquid this compound Waste (e.g., solutions in DMSO) Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Store_Waste Store in Designated Secure Area with Secondary Containment Collect_Solid->Store_Waste Collect_Liquid->Store_Waste EHS_Pickup Arrange Pickup by Environmental Health & Safety (EHS) Store_Waste->EHS_Pickup Incineration High-Temperature Incineration by Licensed Vendor EHS_Pickup->Incineration

This compound Disposal Workflow Diagram

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and EHS department for any additional requirements.

Safeguarding Researchers: A Comprehensive Guide to Handling Nlrp3-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling novel chemical compounds. This guide provides essential, immediate safety and logistical information for the potent and selective NLRP3 inflammasome inhibitor, Nlrp3-IN-15. By adhering to these procedural steps, laboratories can minimize exposure risks and ensure the safe handling and disposal of this compound, fostering a secure research environment.

This compound is a chemical used in inflammation research.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, novel chemical compounds of a similar nature.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationsPurpose
Eye Protection Safety Goggles or Glasses with Side ShieldsANSI Z87.1 certifiedProtects eyes from splashes, fumes, or debris.[2]
Face ShieldTo be worn in addition to gogglesRecommended when there is a significant risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprenePrevents skin contact with the compound.[4][5]
Body Protection Laboratory CoatLong-sleeved, properly fittedProtects skin and personal clothing from contamination.[4][5]
Closed-toed Shoes---Prevents exposure from spills.[4]
Respiratory Protection Fume HoodProperly functioning and certifiedMinimizes inhalation of any powders or aerosols.[3][4]
Respirator (e.g., N95)NIOSH-approvedTo be used if engineering controls like a fume hood are not available or insufficient.[4]

II. Operational Plan: A Step-by-Step Protocol for Safe Handling

A clear and well-defined operational plan is essential for minimizing the risk of exposure and ensuring the integrity of the experiment.

1. Preparation and Planning:

  • Risk Assessment: Before handling this compound, conduct a thorough risk assessment to identify potential hazards.

  • Familiarization: All personnel must be familiar with the potential hazards and the emergency procedures.

  • Work Area Designation: Designate a specific, well-ventilated area for handling the compound, preferably within a chemical fume hood.[3][4]

  • Gather Materials: Ensure all necessary PPE and handling equipment (e.g., spatulas, weighing paper, designated glassware) are readily available.

2. Handling the Compound:

  • Weighing:

    • Perform all weighing operations within a fume hood or a ventilated balance enclosure to avoid inhaling airborne particles.

    • Use disposable weighing boats or papers to prevent cross-contamination.

  • Dissolving:

    • When dissolving the compound, add the solvent slowly to the compound to avoid splashing.

    • If sonication is required, ensure the vial is securely capped.

  • General Handling:

    • Always wear the appropriate PPE as outlined in the table above.

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • Do not eat, drink, or smoke in the laboratory.[4][6][7]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

3. In Case of a Spill:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and laboratory safety officer.

  • Containment: If it is safe to do so, contain the spill using appropriate absorbent materials.

  • Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE.

III. Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be segregated into a clearly labeled hazardous waste container.[2]

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.

  • Disposal Procedure: Follow your institution's specific guidelines for the disposal of chemical waste. Do not pour chemical waste down the drain.[7]

IV. Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep 1. Preparation ppe 2. Don PPE prep->ppe Risk Assessment Complete weigh 3. Weigh Compound (in Fume Hood) ppe->weigh dissolve 4. Dissolve Compound weigh->dissolve experiment 5. Perform Experiment dissolve->experiment decontaminate 6. Decontaminate Work Area experiment->decontaminate dispose 7. Dispose of Waste decontaminate->dispose doff 8. Doff PPE dispose->doff wash 9. Wash Hands doff->wash

Caption: Workflow for Safe Handling of this compound.

By implementing these comprehensive safety and handling procedures, research institutions can build a strong foundation of trust and safety, ensuring that their valuable work in drug development and scientific discovery continues without compromising the well-being of their personnel.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.